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(5-cyclopropyl-1,2-oxazol-4-yl)methanol Documentation Hub

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  • Product: (5-cyclopropyl-1,2-oxazol-4-yl)methanol
  • CAS: 1896506-45-8

Core Science & Biosynthesis

Foundational

(5-cyclopropyl-1,2-oxazol-4-yl)methanol chemical properties

An In-Depth Technical Guide to the Chemical Properties of (5-cyclopropyl-1,2-oxazol-4-yl)methanol Introduction & Strategic Importance (5-cyclopropyl-1,2-oxazol-4-yl)methanol is a heterocyclic organic compound that stands...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of (5-cyclopropyl-1,2-oxazol-4-yl)methanol

Introduction & Strategic Importance

(5-cyclopropyl-1,2-oxazol-4-yl)methanol is a heterocyclic organic compound that stands at the intersection of two highly valued structural motifs in modern medicinal chemistry: the isoxazole ring and the cyclopropyl group. The isoxazole core is recognized as a "privileged scaffold," a framework that is capable of binding to multiple biological targets, and is a key component in a variety of approved pharmaceuticals.[1] Concurrently, the cyclopropyl moiety is a bioisostere of larger or more flexible groups, often introduced by medicinal chemists to enhance metabolic stability, improve binding affinity, and fine-tune the electronic properties of a drug candidate.[2]

This guide provides a comprehensive technical overview of (5-cyclopropyl-1,2-oxazol-4-yl)methanol, designed for researchers and drug development professionals. We will delve into its core physicochemical properties, propose a robust synthetic pathway, analyze its expected spectroscopic signature, explore its chemical reactivity, and contextualize its application as a strategic building block in the synthesis of novel therapeutic agents. The synergy between the stable, electron-withdrawing isoxazole ring and the sterically unique cyclopropyl group makes this molecule a particularly valuable intermediate for creating compound libraries with diverse pharmacological potential.

Core Physicochemical & Computed Properties

The fundamental properties of a molecule are critical for predicting its behavior in both chemical reactions and biological systems. The data below, derived from computational models and public chemical databases, provides a foundational understanding of (5-cyclopropyl-1,2-oxazol-4-yl)methanol.

PropertyValueSource
IUPAC Name (5-cyclopropyl-1,2-oxazol-4-yl)methanol-
Molecular Formula C₇H₉NO₂[3]
Molecular Weight 139.15 g/mol [4]
Monoisotopic Mass 139.06332 Da[3]
SMILES C1CC1C2=C(C=NO2)CO[3]
InChIKey LCOMDULDHCJZCN-UHFFFAOYSA-N[3]
CAS Number Not explicitly assigned; related structures exist.-
Computed Properties for Drug Discovery

Computational descriptors are essential for early-stage drug development (in-silico screening) to predict a compound's pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

DescriptorValueSignificance in Drug Discovery
XLogP (Predicted) 0.1Indicates good water solubility and potential for bioavailability. Values < 5 are generally preferred.
Topological Polar Surface Area (TPSA) 46.26 ŲPredicts cell permeability. Values < 140 Ų are associated with good oral bioavailability.[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 2Low number of rotatable bonds suggests conformational rigidity, which can be favorable for target binding.[4]

Synthesis & Purification

While specific literature detailing the synthesis of (5-cyclopropyl-1,2-oxazol-4-yl)methanol is sparse, a reliable and scalable route can be designed based on fundamental principles of heterocyclic chemistry. The most logical approach involves the construction of the isoxazole ring from acyclic precursors, followed by functional group manipulation.

Retrosynthetic Analysis & Plausible Synthetic Strategy

A robust strategy involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, a cornerstone of isoxazole synthesis. A plausible retrosynthesis is outlined below. The key disconnection breaks the isoxazole ring into cyclopropylacetylene and a formyl oxime derivative, which serves as a precursor to the required nitrile oxide. Subsequent reduction of an ester group at the 4-position yields the target primary alcohol.

Retrosynthesis target (5-cyclopropyl-1,2-oxazol-4-yl)methanol intermediate1 Ethyl 5-cyclopropylisoxazole-4-carboxylate target->intermediate1 Reduction (e.g., LiAlH₄) precursors Cyclopropylacetylene + Ethyl Chlorooximidoacetate intermediate1->precursors [3+2] Cycloaddition

Caption: Retrosynthetic pathway for the target molecule.

Proposed Experimental Protocol (Exemplary)

This protocol describes a two-step synthesis starting from commercially available materials.

Step 1: Synthesis of Ethyl 5-cyclopropylisoxazole-4-carboxylate

  • Reaction Setup: To a stirred solution of ethyl chlorooximidoacetate (1.0 eq) in anhydrous diethyl ether (0.5 M) at 0 °C under a nitrogen atmosphere, add cyclopropylacetylene (1.1 eq).

  • Reagent Addition: Slowly add a solution of triethylamine (1.2 eq) in diethyl ether dropwise over 30 minutes, maintaining the temperature at 0 °C. The triethylamine acts as a base to generate the nitrile oxide in situ.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Filter the resulting triethylammonium chloride salt. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester intermediate.

Step 2: Reduction to (5-cyclopropyl-1,2-oxazol-4-yl)methanol

  • Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) (0.3 M) at 0 °C under a nitrogen atmosphere, add a solution of ethyl 5-cyclopropylisoxazole-4-carboxylate (1.0 eq) in THF dropwise.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor by TLC.

  • Quenching: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Workup: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate. Combine the filtrates and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography if necessary, though this reduction is often very clean.

Synthesis Workflow Visualization

Synthesis Workflow cluster_step1 Step 1: Cycloaddition cluster_step2 Step 2: Reduction start Cyclopropylacetylene + Ethyl Chlorooximidoacetate react Add Et₃N in Et₂O 0°C to RT, 16h start->react workup1 Filter, Wash, Dry, Concentrate react->workup1 purify1 Column Chromatography workup1->purify1 ester Ethyl 5-cyclopropylisoxazole-4-carboxylate purify1->ester reduce Add to LiAlH₄ in THF 0°C to RT, 2h ester->reduce workup2 Fieser Quench, Filter, Concentrate reduce->workup2 target (5-cyclopropyl-1,2-oxazol-4-yl)methanol workup2->target

Caption: Step-by-step workflow for the proposed synthesis.

Spectroscopic & Analytical Characterization

Structural confirmation is paramount. The following sections describe the expected analytical data for verifying the identity and purity of the synthesized compound.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides the most accurate mass measurement. Predicted data for various adducts are listed below. The [M+H]⁺ ion would be the primary species observed under ESI⁺ conditions.

Adduct IonPredicted m/z
[M+H]⁺ 140.07060
[M+Na]⁺ 162.05254
[M+K]⁺ 178.02648
[M-H]⁻ 138.05604
(Data predicted from PubChemLite)[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for structural elucidation.

Expected ¹H NMR (400 MHz, CDCl₃):

  • δ ~ 8.10 ppm (s, 1H): Singlet corresponding to the proton at the C3 position of the isoxazole ring.

  • δ ~ 4.75 ppm (s, 2H): Singlet for the methylene protons (-CH₂OH).

  • δ ~ 2.20 ppm (m, 1H): Multiplet for the methine proton of the cyclopropyl group.

  • δ ~ 1.10 - 1.30 ppm (m, 4H): Overlapping multiplets for the four methylene protons of the cyclopropyl ring.

  • δ ~ 1.80 ppm (br s, 1H): Broad singlet for the hydroxyl proton (-OH), which may exchange with D₂O.

Expected ¹³C NMR (101 MHz, CDCl₃):

  • δ ~ 173.0 ppm: C5 (carbon attached to the cyclopropyl group).

  • δ ~ 158.0 ppm: C3 (CH of the isoxazole ring).

  • δ ~ 105.0 ppm: C4 (carbon attached to the CH₂OH group).

  • δ ~ 55.0 ppm: Methylene carbon (-CH₂OH).

  • δ ~ 10.0 - 12.0 ppm: Methylene carbons of the cyclopropyl ring.

  • δ ~ 8.0 ppm: Methine carbon of the cyclopropyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600 - 3200 (broad) O-H StretchAlcohol (-OH)
3140 C-H StretchIsoxazole Ring C-H
3010 C-H StretchCyclopropyl C-H
2950 - 2850 C-H StretchAliphatic C-H
1600 - 1450 C=N, C=C StretchIsoxazole Ring System
1050 C-O StretchPrimary Alcohol

Chemical Reactivity & Derivatization Potential

The molecule possesses two primary sites for chemical modification: the hydroxyl group and the isoxazole ring, making it a versatile precursor for library synthesis.

Reactions at the Hydroxymethyl Group

The primary alcohol is the most accessible functional group for derivatization.

  • Oxidation: Can be oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger oxidants like potassium permanganate (KMnO₄). This allows for subsequent amide or ester couplings.

  • Esterification: Reacts readily with acyl chlorides or carboxylic acids (under Fischer or Steglich conditions) to form esters, which can act as prodrugs or modify solubility.

  • Etherification: Can be converted to ethers via Williamson ether synthesis (after deprotonation with a strong base like NaH) to attach different alkyl or aryl fragments.

  • Conversion to Halide: The alcohol can be converted to a halide (e.g., using SOCl₂ or PBr₃) to facilitate nucleophilic substitution reactions.

Reactions Involving the Isoxazole Ring

The isoxazole ring is generally stable to many reaction conditions. However, it can undergo reductive cleavage of the N-O bond using reagents like Raney Nickel (Ra-Ni) or H₂/Pd, which unmasks a β-hydroxy vinyl ketone functionality. This transformation dramatically alters the scaffold and can be used to access different chemical space.

Visualization of Reactivity Pathways

Reactivity cluster_oxidation Oxidation cluster_substitution Substitution/Coupling cluster_ring_opening Ring Opening start (5-cyclopropyl-1,2-oxazol-4-yl)methanol aldehyde 5-cyclopropylisoxazole-4-carbaldehyde start->aldehyde PCC ester Ester Derivative (R-COO-CH₂-...) start->ester RCOCl ether Ether Derivative (R-O-CH₂-...) start->ether 1. NaH 2. R-Br ketone β-Hydroxy Vinyl Ketone start->ketone H₂, Ra-Ni acid 5-cyclopropylisoxazole-4-carboxylic acid aldehyde->acid KMnO₄

Caption: Key derivatization reactions of the title compound.

Applications in Medicinal Chemistry & Drug Discovery

(5-cyclopropyl-1,2-oxazol-4-yl)methanol is not an end-product but a strategic starting point. Its value lies in its utility as a scaffold for building libraries of more complex molecules to be screened for biological activity. The combination of the planar, aromatic isoxazole ring and the rigid, three-dimensional cyclopropyl group provides a unique topographical and electronic profile for probing interactions with protein binding sites.

The workflow below illustrates how this building block fits into a typical drug discovery pipeline.

Drug Discovery Pipeline start Building Block: (5-cyclopropyl-1,2-oxazol-4-yl)methanol derivatization Parallel Synthesis (Oxidation, Esterification, etc.) start->derivatization library Compound Library (Diverse R-groups) derivatization->library screening High-Throughput Screening (HTS) (Biological Assays) library->screening hit Hit Compound(s) (Show desired activity) screening->hit lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Role as a building block in drug discovery.

Safety & Handling

No specific safety data exists for this exact compound. However, based on related oxazole and alcohol-containing structures, standard laboratory precautions should be observed. The GHS pictograms for a structurally similar isomer suggest it may be a skin and eye irritant.[4][5]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from oxidizing agents. A recommended storage temperature is 2-8°C.[5]

References

  • 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI. [Link]

  • (5-Cyclopropyl-2-methyl-1,3-oxazol-4-yl)methanol. PubChem. [Link]

  • Synthesis, chemical reactivity, and antileukemic activity of 5-substituted 6,7-bis(hydroxymethyl)pyrrolo[1,2-c]thiazole biscarbamates and the corresponding sulfoxides and sulfones. PubMed. [Link]

  • Cycloaddition reactions of 5-hydroxymethyl-furan-2-nitrileoxide. ResearchGate. [Link]

  • (5-cyclopropyl-1,2-oxazol-4-yl)methanol. PubChemLite. [Link]

  • (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol. PubChem. [Link]

  • 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. [Link]

  • Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one. ResearchGate. [Link]

  • Process for the preparation of hydroxymethyl-cyclopropane.
  • 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. MDPI. [Link]

  • 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI. [Link]

  • 5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-AMINE (868696-42-8). Chemchart. [Link]

  • Cyclopropanemethanol. PubChem. [Link]

  • (3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanol. PubChemLite. [Link]

  • 1-Cyclopropylethanol. PubChem. [Link]

Sources

Exploratory

A Technical Guide to the Synthesis of (5-cyclopropyl-1,2-oxazol-4-yl)methanol: Strategies and Methodologies

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Abstract (5-cyclopropyl-1,2-oxazol-4-yl)methanol is a valuable heterocyclic building block in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

(5-cyclopropyl-1,2-oxazol-4-yl)methanol is a valuable heterocyclic building block in medicinal and agrochemical research. Its unique structural motif, combining a cyclopropyl group with a 1,2-oxazole core, offers a distinct three-dimensional profile for probing biological targets. This guide provides an in-depth overview of the prevailing synthetic strategies for its preparation, focusing on the construction of the isoxazole core and the subsequent functional group manipulation to yield the target primary alcohol. We will dissect the key chemical transformations, explain the rationale behind methodological choices, and provide detailed experimental protocols for the most efficient synthetic routes. The discussion is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction to the 5-Cyclopropyl-1,2-oxazole Scaffold

The 1,2-oxazole (or isoxazole) ring is a privileged scaffold in drug discovery, present in numerous clinically approved drugs and biologically active compounds. This five-membered heterocycle acts as a versatile pharmacophore, capable of participating in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. The incorporation of a cyclopropyl group at the 5-position introduces conformational rigidity and metabolic stability, properties highly sought after in modern drug design. Derivatives of the 5-cyclopropylisoxazole core have been investigated for various applications, including their use as herbicides.[1] The title compound, (5-cyclopropyl-1,2-oxazol-4-yl)methanol, serves as a crucial synthetic intermediate, allowing for further elaboration at the hydroxymethyl position to generate diverse libraries of novel chemical entities.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of (5-cyclopropyl-1,2-oxazol-4-yl)methanol reveals two primary convergent strategies. The most direct approach involves the reduction of a carbonyl group at the 4-position of the pre-formed isoxazole ring. This carbonyl precursor can be either a carboxylic acid (or its ester derivative) or an aldehyde.

This leads to two key strategic questions:

  • How to efficiently construct the 5-cyclopropyl-1,2-oxazole-4-carbonyl core?

  • What is the optimal method for reducing this carbonyl group to the desired primary alcohol?

The most robust and widely adopted method for constructing the isoxazole ring itself is the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[2][3] This approach offers excellent control over regioselectivity and utilizes readily available starting materials.

G Target (5-cyclopropyl-1,2-oxazol-4-yl)methanol Precursor_Carbonyl 5-Cyclopropyl-1,2-oxazole -4-carbonyl Precursor Target->Precursor_Carbonyl Functional Group Interconversion (Reduction) Precursor_Acid 5-Cyclopropylisoxazole -4-carboxylic Acid / Ester Precursor_Carbonyl->Precursor_Acid Precursor_Aldehyde 5-Cyclopropylisoxazole -4-carbaldehyde Precursor_Carbonyl->Precursor_Aldehyde Dicarbonyl Cyclopropyl-substituted 1,3-Dicarbonyl Compound Precursor_Acid->Dicarbonyl [3+2] Cyclocondensation Hydroxylamine Hydroxylamine (NH2OH) Precursor_Acid->Hydroxylamine [3+2] Cyclocondensation Precursor_Aldehyde->Precursor_Acid Reduction / Derivatization G cluster_0 Cyclocondensation Mechanism Start 1,3-Dicarbonyl (β-Ketoester form) Hydroxylamine + NH₂OH (Hydroxylamine) Intermediate Oxime Intermediate (via nucleophilic attack) Start->Intermediate Step 1 Cyclized Hemiaminal Intermediate (via intramolecular cyclization) Intermediate->Cyclized Step 2 Product 5-Cyclopropylisoxazole-4-carboxylate (via dehydration) Cyclized->Product Step 3: -H₂O

Caption: Key steps in the isoxazole ring formation.
Detailed Experimental Protocol: Synthesis of Ethyl 5-cyclopropylisoxazole-4-carboxylate

This protocol is adapted from established procedures for isoxazole synthesis from 1,3-dicarbonyl precursors. [3]

  • Preparation of the Hydroxylamine Solution: In a reaction vessel equipped with a stirrer, dissolve hydroxylamine hydrochloride (1.1 eq.) in water. Cool the solution to 10-15°C and slowly add a solution of sodium carbonate (0.5 eq.) in water to adjust the pH to approximately 4.5-5.0, generating free hydroxylamine in situ.

  • Reaction Setup: In a separate flask, dissolve the starting material, ethyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxopropanoate (1.0 eq.), in a suitable organic solvent such as dichloromethane or ethanol.

  • Condensation: Cool the solution of the dicarbonyl compound to 10-15°C and add it dropwise to the aqueous hydroxylamine solution over 30 minutes.

  • Reaction Monitoring: Maintain the reaction temperature between 15-25°C and stir vigorously for 3-5 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting dicarbonyl is fully consumed.

  • Workup and Isolation: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., dichloromethane). Combine the organic phases, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, ethyl 5-cyclopropylisoxazole-4-carboxylate, typically as an oil or low-melting solid.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

The Final Reduction Step: From Carboxylate to Alcohol

With the core isoxazole ester in hand, the final step is the reduction of the ester group to a primary alcohol. This can be achieved through two primary, reliable routes.

Route A: Direct Reduction of the Ester

This is the most straightforward approach, involving a powerful reducing agent to directly convert the ester to the alcohol.

  • Choice of Reagent: Lithium aluminum hydride (LiAlH₄) is the classic and most effective reagent for this transformation. It is highly reactive and non-selective, but since the ester is the only readily reducible group in the molecule (the isoxazole ring is generally stable to these conditions), its high reactivity is an advantage. Borane complexes, such as BH₃·THF, are a viable alternative with a different reactivity profile and often simpler workups.

  • Causality: The high hydridic character of LiAlH₄ allows it to reduce esters in a two-step process: initial addition of a hydride to form a tetrahedral intermediate, which then collapses to an aldehyde, followed by a rapid second hydride addition to the aldehyde to yield the primary alcohol.

Protocol: LiAlH₄ Reduction

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend LiAlH₄ (1.5-2.0 eq.) in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether. Cool the suspension to 0°C using an ice bath.

  • Addition: Dissolve ethyl 5-cyclopropylisoxazole-4-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Fieser workup): Cautiously cool the reaction mixture back to 0°C. Slowly and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safety and results in the formation of a granular, easily filterable precipitate of aluminum salts.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure. The resulting crude (5-cyclopropyl-1,2-oxazol-4-yl)methanol can be purified by column chromatography.

Route B: Two-Step Reduction via the Aldehyde

This route offers greater control and uses milder reagents in the final step, which can be advantageous for sensitive substrates or large-scale synthesis.

  • Step 1: Ester to Aldehyde: The partial reduction of the ester to 5-cyclopropylisoxazole-4-carbaldehyde can be achieved using a sterically hindered and less reactive hydride reagent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78°C).

  • Step 2: Aldehyde to Alcohol: The resulting aldehyde is then reduced to the primary alcohol using a much milder and more selective reagent, such as sodium borohydride (NaBH₄), in a protic solvent like methanol or ethanol.

  • Causality: The key to this route is the controlled delivery of a single hydride equivalent by DIBAL-H at low temperature, which allows for the isolation of the aldehyde intermediate. The subsequent reduction with NaBH₄ is highly chemoselective for aldehydes over any residual ester, ensuring a clean conversion to the final product. The hydrogenation of an aldehyde to an alcohol using catalysts like Raney Nickel is also a well-established industrial process. [4] Protocol: NaBH₄ Reduction of the Aldehyde

  • Setup: Dissolve 5-cyclopropylisoxazole-4-carbaldehyde (1.0 eq.) in methanol or ethanol in a round-bottom flask.

  • Reduction: Cool the solution to 0°C and add sodium borohydride (NaBH₄) (1.0-1.5 eq.) portion-wise, controlling any effervescence.

  • Reaction: Stir the reaction at room temperature for 1-2 hours until the reaction is complete by TLC.

  • Workup: Quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) until the effervescence ceases. Remove the bulk of the organic solvent under reduced pressure.

  • Isolation: Extract the aqueous residue with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the target alcohol.

Data Summary: Comparison of Reduction Routes
FeatureRoute A: Direct Ester ReductionRoute B: Aldehyde Reduction
Key Reagent(s) LiAlH₄ or BH₃·THF1. DIBAL-H; 2. NaBH₄
Number of Steps OneTwo (from ester)
Reaction Conditions Anhydrous, inert atmosphereStep 1: Low temp (-78°C); Step 2: Mild (0°C to RT)
Typical Yields Good to ExcellentGood to Excellent (over two steps)
Safety & Handling High (Pyrophoric reagent)Moderate (DIBAL-H is hazardous)
Workup Careful quenching requiredSimpler, aqueous workup
Key Advantage More direct, fewer operationsMilder final step, higher selectivity

Overall Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from the 1,3-dicarbonyl precursor to the final product, encompassing both reduction strategies discussed.

G cluster_A Route A cluster_B Route B Dicarbonyl Ethyl 2-(ethoxymethylene) -3-cyclopropyl-3-oxopropanoate Ester Ethyl 5-cyclopropylisoxazole -4-carboxylate Dicarbonyl->Ester + NH₂OH (Cyclocondensation) Aldehyde 5-Cyclopropylisoxazole -4-carbaldehyde Ester->Aldehyde DIBAL-H, -78°C (Partial Reduction) Alcohol (5-cyclopropyl-1,2-oxazol -4-yl)methanol Ester->Alcohol LiAlH₄, THF (Direct Reduction) Aldehyde->Alcohol NaBH₄, MeOH (Aldehyde Reduction)

Caption: Synthetic workflow for (5-cyclopropyl-1,2-oxazol-4-yl)methanol.

Conclusion

The synthesis of (5-cyclopropyl-1,2-oxazol-4-yl)methanol is reliably achieved through a two-stage process: formation of the isoxazole ring followed by reduction of a C4-carbonyl group. The cyclocondensation of an ethyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxopropanoate with hydroxylamine provides a robust entry to the key intermediate, ethyl 5-cyclopropylisoxazole-4-carboxylate. For the final reduction, the direct conversion of this ester to the target alcohol using LiAlH₄ is highly efficient for lab-scale synthesis. For larger-scale operations or where milder conditions are paramount, a two-step sequence involving reduction to the aldehyde with DIBAL-H followed by a NaBH₄ reduction offers a safer and highly controlled alternative. The choice between these routes will depend on the specific constraints of the laboratory or production environment, including scale, available equipment, and safety protocols.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

  • Yadav, D., & Singh, P. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33620-33648. doi:10.1039/d1ra04624a
  • Sun, X. L., Ji, Z. M., Wei, S. P., & Ji, Z. Q. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry, 68(51), 15107–15114. doi:10.1021/acs.jafc.0c03582
  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Google Patents. (1995). Process for the preparation of cyclopropylmethanol. DE19543087A1.
  • ResearchGate. (2022). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]

  • Google Patents. (2015). Method for preparing 5-cyclopropyl-4-[2-methylthio-4-(trifluoromethyl)benzoyl] isoxazole. CN104529924A.

Sources

Foundational

Unveiling the Molecular Architecture: A Spectroscopic Guide to (5-cyclopropyl-1,2-oxazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug discovery, the precise characterization of novel chemical entities is paramount. (5-cyclopropyl-1,2-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the precise characterization of novel chemical entities is paramount. (5-cyclopropyl-1,2-oxazol-4-yl)methanol, a heterocyclic compound featuring a cyclopropyl-substituted isoxazole core, represents a scaffold of significant interest due to the prevalence of such motifs in biologically active molecules. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound, offering a roadmap for its unambiguous identification and characterization. As a Senior Application Scientist, this guide is structured to not only present data but to elucidate the underlying principles and experimental considerations essential for robust scientific inquiry.

Molecular Structure and Predicted Spectroscopic Features

The structural framework of (5-cyclopropyl-1,2-oxazol-4-yl)methanol dictates its unique spectroscopic properties. Understanding this structure is the first step in predicting and interpreting its spectral data.

Figure 1: Chemical structure of (5-cyclopropyl-1,2-oxazol-4-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (5-cyclopropyl-1,2-oxazol-4-yl)methanol, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be characterized by distinct signals for the isoxazole ring proton, the methanol group, and the cyclopropyl moiety.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 8.5Singlet (s)1HIsoxazole CH
~4.6 - 4.8Doublet (d)2HCH₂ OH
~2.5 - 3.0Triplet of triplets (tt) or multiplet (m)1HCH -cyclopropyl
~1.8 - 2.2Broad singlet (br s)1HCH₂OH
~1.0 - 1.5Multiplet (m)4HCH₂ -cyclopropyl

Expertise & Experience in Interpretation:

  • The downfield chemical shift of the isoxazole proton is a direct consequence of the aromatic and electron-withdrawing nature of the heterocyclic ring.

  • The methylene protons of the methanol group are expected to appear as a doublet due to coupling with the hydroxyl proton. The exact multiplicity can be solvent-dependent; in DMSO-d₆, this coupling is often observed, while in CDCl₃, rapid exchange might lead to a singlet.

  • The cyclopropyl protons will exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings, resulting in multiplets in the upfield region of the spectrum. The methine proton of the cyclopropyl group will be the most downfield of this system due to its proximity to the isoxazole ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data by providing insights into the carbon framework of the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~160 - 170Isoxazole C 5-cyclopropyl
~150 - 160Isoxazole C 3-H
~110 - 120Isoxazole C 4-CH₂OH
~55 - 65C H₂OH
~5 - 15C H-cyclopropyl and C H₂-cyclopropyl

Trustworthiness through Self-Validating Protocols:

To ensure the reliability of NMR data, a standardized acquisition protocol should be followed.

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve ~5-10 mg in ~0.6 mL deuterated solvent (e.g., CDCl₃, DMSO-d₆) transfer Transfer to NMR tube dissolve->transfer instrument Insert sample into NMR spectrometer (e.g., 400 MHz) transfer->instrument shimming Lock and Shim instrument->shimming acquire_1h Acquire ¹H Spectrum (e.g., 16 scans) shimming->acquire_1h acquire_13c Acquire ¹³C Spectrum (e.g., 1024 scans) acquire_1h->acquire_13c ft Fourier Transform acquire_13c->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking integrate->peak_pick

Figure 2: Standardized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of (5-cyclopropyl-1,2-oxazol-4-yl)methanol is expected to show characteristic absorption bands for the O-H, C-H, and C=N bonds, as well as the fingerprint region which is unique to the molecule.

Expected IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3600 - 3200BroadO-H stretch (alcohol)
~3100 - 3000MediumC-H stretch (aromatic/vinylic and cyclopropyl)
~2950 - 2850MediumC-H stretch (aliphatic)
~1600 - 1450Medium to WeakC=N and C=C stretch (isoxazole ring)
~1400 - 1000StrongC-O stretch (alcohol) and fingerprint region

Authoritative Grounding: The broadness of the O-H stretching band is a hallmark of hydrogen bonding, a phenomenon well-documented in the infrared spectroscopy of alcohols[1]. The exact position and shape of this band can be influenced by concentration and the solvent used.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the exact mass of the molecule (C₇H₉NO₂) is expected at m/z 139.06. The presence of this peak confirms the molecular formula.

  • Key Fragmentation Pathways:

    • Loss of a hydroxyl radical (•OH) to give a fragment at m/z 122.

    • Loss of the methanol group (•CH₂OH) to give a fragment at m/z 108.

    • Cleavage of the cyclopropyl ring.

    • Fragmentation of the isoxazole ring.

Predicted High-Resolution Mass Spectrometry (HRMS) Data:

AdductCalculated m/z
[M+H]⁺140.0706
[M+Na]⁺162.0525

These predicted values are based on the elemental composition of the molecule and are invaluable for confirming the molecular formula with high accuracy[2].

fragmentation_pathway M [C₇H₉NO₂]⁺˙ m/z = 139 M_minus_OH [C₇H₈NO]⁺ m/z = 122 M->M_minus_OH - •OH M_minus_CH2OH [C₆H₈N]⁺ m/z = 108 M->M_minus_CH2OH - •CH₂OH isoxazole_frag Isoxazole Ring Fragments M->isoxazole_frag Ring Cleavage

Figure 3: Plausible mass spectrometry fragmentation pathways for (5-cyclopropyl-1,2-oxazol-4-yl)methanol.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of (5-cyclopropyl-1,2-oxazol-4-yl)methanol. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers are better equipped to confirm the synthesis of this molecule, assess its purity, and proceed with further investigations in drug development and other scientific endeavors. The principles and protocols outlined herein are designed to ensure the generation of high-quality, reliable data, upholding the tenets of scientific integrity.

References

  • PubChem. (5-cyclopropyl-1,2-oxazol-4-yl)methanol. National Center for Biotechnology Information. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChemLite. (5-cyclopropyl-1,2-oxazol-4-yl)methanol. [Link]

  • Plyler, E. K. (1952). Infrared spectra of methanol, ethanol, and n-propanol.

Sources

Exploratory

An In-depth Technical Guide to the NMR Spectroscopic Analysis of (5-cyclopropyl-1,2-oxazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Foreword: The Quest for Spectroscopic Certainty In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural eluc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Spectroscopic Certainty

In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical endeavor, providing unparalleled insight into the molecular architecture of organic compounds. This guide is dedicated to the comprehensive NMR analysis of (5-cyclopropyl-1,2-oxazol-4-yl)methanol, a molecule of interest for its unique combination of a cyclopropyl moiety and an isoxazole scaffold—structural motifs prevalent in medicinal chemistry.

A comprehensive search of peer-reviewed scientific literature and chemical databases has revealed a notable absence of published experimental ¹H and ¹³C NMR data for (5-cyclopropyl-1,2-oxazol-4-yl)methanol. This guide, therefore, serves a dual purpose: firstly, to present a detailed, theoretically predicted NMR profile of the title compound based on established spectroscopic principles and data from analogous structures. Secondly, it provides a robust, field-proven experimental protocol for researchers to acquire and interpret the NMR data upon synthesis of this compound. This approach ensures scientific integrity while providing a valuable predictive and methodological resource.

Molecular Structure and Predicted NMR Resonances

The structure of (5-cyclopropyl-1,2-oxazol-4-yl)methanol presents a fascinating array of distinct chemical environments, each expected to produce a characteristic signal in ¹H and ¹³C NMR spectra. The isoxazole ring, an aromatic heterocycle, exerts significant electronic effects on its substituents. The cyclopropyl group, with its unique strained ring system, and the hydroxymethyl group, with its labile proton and diastereotopic protons (in a chiral environment), all contribute to a rich and informative NMR spectrum.

molecular_structure cluster_isoxazole Isoxazole Ring cluster_cyclopropyl Cyclopropyl Group cluster_hydroxymethyl Hydroxymethyl Group C1 C C2 C C1->C2 C8 C C1->C8 C3 C C2->C3 C4 C C3->C4 C7 CH₂OH C3->C7 N5 N C4->N5 O6 O N5->O6 O6->C1 C9 CH C8->C9 C10 CH₂ C8->C10 C9->C10 H_isoxazole H

Figure 1: Molecular structure of (5-cyclopropyl-1,2-oxazol-4-yl)methanol with key functional groups highlighted.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of chemical shift data for isoxazole, cyclopropane, and hydroxymethyl-substituted aromatic compounds. The anticipated chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), assuming a standard deuterated solvent such as CDCl₃.

Table 1: Predicted ¹H NMR Data for (5-cyclopropyl-1,2-oxazol-4-yl)methanol

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale for Prediction
~8.3s1HH-3 (isoxazole)The proton at the C-3 position of the isoxazole ring is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.[1]
~4.7s2H-CH₂OHThe methylene protons of the hydroxymethyl group are adjacent to the electron-withdrawing isoxazole ring and the oxygen atom, leading to a downfield shift. The signal is expected to be a singlet, but may show coupling to the hydroxyl proton if exchange is slow.
~2.5-3.0t (br)1H-OHThe chemical shift of the hydroxyl proton is highly variable and dependent on concentration, temperature, and solvent. It is often a broad singlet due to hydrogen bonding and chemical exchange.
~2.2-2.6m1HCyclopropyl CHThe methine proton of the cyclopropyl group is expected to be shifted downfield due to its attachment to the isoxazole ring.
~1.1-1.4m2HCyclopropyl CH₂The diastereotopic methylene protons of the cyclopropyl ring adjacent to the isoxazole ring will exhibit complex splitting patterns.
~0.8-1.1m2HCyclopropyl CH₂The other diastereotopic methylene protons of the cyclopropyl ring will also show complex splitting. The upfield shift is characteristic of cyclopropyl protons.[2]
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atoms.

Table 2: Predicted ¹³C NMR Data for (5-cyclopropyl-1,2-oxazol-4-yl)methanol

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale for Prediction
~170C-5 (isoxazole)The carbon atom of the isoxazole ring attached to the cyclopropyl group is expected to be significantly downfield due to the influence of the adjacent oxygen atom.
~158C-3 (isoxazole)The carbon at the C-3 position is deshielded by the adjacent nitrogen and oxygen atoms.
~110C-4 (isoxazole)The carbon atom bearing the hydroxymethyl group is expected to be more shielded compared to the other isoxazole carbons.
~55-CH₂OHThe carbon of the hydroxymethyl group is attached to an electronegative oxygen atom, resulting in a downfield shift into the typical range for such carbons.
~10Cyclopropyl CHThe methine carbon of the cyclopropyl group is expected at a relatively upfield position.
~8Cyclopropyl CH₂The methylene carbons of the cyclopropyl ring are characteristically found at very upfield chemical shifts due to the ring strain and shielding effects.

Experimental Protocol for NMR Data Acquisition

To obtain definitive NMR data for (5-cyclopropyl-1,2-oxazol-4-yl)methanol, the following detailed experimental protocol is recommended for a standard 400 MHz NMR spectrometer.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the purified (5-cyclopropyl-1,2-oxazol-4-yl)methanol sample.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical and should be one in which the compound is fully soluble. CDCl₃ is a good starting point for many organic molecules.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Transfer: Transfer the solution to a clean, 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube.

¹H NMR Spectroscopy
  • Instrument Setup: Tune and shim the spectrometer to the CDCl₃ lock signal.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate all signals.

    • Analyze the multiplicities and coupling constants (J-values) of the signals.

¹³C NMR Spectroscopy
  • Instrument Setup: Use the same tuned and shimmed sample.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 240 ppm (centered around 120 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

2D NMR Experiments (for Unambiguous Assignment)

To definitively assign all proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation weigh Weigh Compound dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR ¹H NMR transfer->H1_NMR C13_NMR ¹³C NMR transfer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) transfer->TwoD_NMR process Process Spectra H1_NMR->process C13_NMR->process TwoD_NMR->process assign Assign Signals process->assign structure Confirm Structure assign->structure

Figure 2: A generalized workflow for the NMR analysis of (5-cyclopropyl-1,2-oxazol-4-yl)methanol.

Conclusion and Forward Look

While experimental NMR data for (5-cyclopropyl-1,2-oxazol-4-yl)methanol is not currently available in the public domain, this guide provides a robust, theoretically grounded framework for its spectroscopic analysis. The predicted ¹H and ¹³C NMR data, based on the well-established principles of NMR and analysis of analogous structures, offer a valuable starting point for any researcher working with this compound. The detailed experimental protocol provided herein outlines a clear path to obtaining high-quality, unambiguous NMR data.

It is our hope that this guide will not only aid in the immediate characterization of (5-cyclopropyl-1,2-oxazol-4-yl)methanol but also serve as a testament to the predictive power of NMR spectroscopy and the importance of rigorous, systematic analysis in chemical research. The publication of experimentally acquired data for this compound would be a valuable contribution to the chemical community, and we encourage researchers who synthesize this molecule to do so.

References

  • Baranac-Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Available at: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6. Available at: [Link]

  • Abraham, R. J., et al. (2002). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.Magnetic Resonance in Chemistry, 40(10), 685-696.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • PubChem. (5-cyclopropyl-1,2-oxazol-4-yl)methanol. Available at: [Link]

Sources

Foundational

The Ascendancy of the 5-Cyclopropylisoxazole Scaffold: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The 5-cyclopropylisoxazole motif has emerged as a privileged scaffold in medicinal chemistry and agrochemistry, demonstrating a remarkable versatil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-cyclopropylisoxazole motif has emerged as a privileged scaffold in medicinal chemistry and agrochemistry, demonstrating a remarkable versatility in biological targeting. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships (SAR) of this unique heterocyclic system. We will explore the key synthetic strategies for accessing this core, delve into its diverse applications as kinase inhibitors, anticancer agents, and herbicides, and analyze the critical structural features that govern its therapeutic potential. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics and agrochemicals incorporating the 5-cyclopropylisoxazole core.

The Strategic Value of the 5-Cyclopropylisoxazole Moiety

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of biologically active molecules. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive component in drug design. The introduction of a cyclopropyl group at the 5-position further enhances its appeal. The cyclopropyl ring, with its inherent strain and unique conformational rigidity, can impart favorable properties such as increased metabolic stability, enhanced binding affinity to target proteins, and improved pharmacokinetic profiles. This combination of a stable, versatile heterocycle with a conformationally constrained lipophilic group has proven to be a powerful strategy in the development of potent and selective bioactive compounds.

Synthetic Strategies for Assembling the 5-Cyclopropylisoxazole Core

The construction of the 5-cyclopropylisoxazole ring system can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

[3+2] Cycloaddition of Nitrile Oxides with Cyclopropyl Alkynes

A prevalent and highly effective method for the synthesis of 5-cyclopropylisoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and a cyclopropyl-substituted alkyne. This reaction is a cornerstone of heterocyclic chemistry, allowing for the direct and regioselective formation of the isoxazole ring.

G cluster_0 [3+2] Cycloaddition R1_CNO R1-C≡N⁺-O⁻ (Nitrile Oxide) Isoxazole 5-Cyclopropylisoxazole R1_CNO->Isoxazole 1,3-Dipolar Cycloaddition Cyclopropyl_Alkyne R2-C≡C-⬡ (Cyclopropyl Alkyne) Cyclopropyl_Alkyne->Isoxazole

Caption: General scheme of [3+2] cycloaddition for 5-cyclopropylisoxazole synthesis.

Experimental Protocol: General Procedure for [3+2] Cycloaddition

  • Generation of the Nitrile Oxide: The nitrile oxide can be generated in situ from the corresponding aldoxime by oxidation with reagents such as sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS) in the presence of a base like triethylamine (Et3N). Alternatively, hydroximoyl chlorides can be treated with a base to generate the nitrile oxide.

  • Cycloaddition Reaction: The generated nitrile oxide is then reacted with a cyclopropyl alkyne in a suitable solvent (e.g., dichloromethane, tetrahydrofuran). The reaction is typically carried out at room temperature or with gentle heating.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-cyclopropylisoxazole derivative.

Synthesis from β-Diketones and Hydroxylamine

Another classical and versatile approach involves the condensation of a 1-cyclopropyl-1,3-diketone with hydroxylamine or its salts. This method allows for the introduction of substituents at the 3 and 4-positions of the isoxazole ring.

G cluster_1 Condensation Reaction Diketone ⬡-CO-CH(R2)-CO-R1 (1-Cyclopropyl-1,3-diketone) Isoxazole 5-Cyclopropylisoxazole Diketone->Isoxazole Condensation Hydroxylamine NH₂OH (Hydroxylamine) Hydroxylamine->Isoxazole

Caption: Synthesis of 5-cyclopropylisoxazoles from β-diketones.

Experimental Protocol: Synthesis of N-Benzyl-5-cyclopropylisoxazole-4-carboxamides [1][2]

A notable application of this scaffold is in the synthesis of N-benzyl-5-cyclopropylisoxazole-4-carboxamides, which have shown significant herbicidal activity.[1][2]

  • Synthesis of 5-Cyclopropylisoxazole-4-carboxylic acid: The key intermediate, 5-cyclopropylisoxazole-4-carboxylic acid, is prepared from a cyclopropyl β-ketoester.

  • Activation of the Carboxylic Acid: The carboxylic acid is converted to the corresponding acid chloride using a chlorinating agent such as oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane.[2]

  • Amide Coupling: The resulting acid chloride is then reacted with a substituted benzylamine in the presence of a base (e.g., pyridine or triethylamine) to yield the final N-benzyl-5-cyclopropylisoxazole-4-carboxamide.[2]

Biological Applications and Mechanisms of Action

The 5-cyclopropylisoxazole scaffold has been successfully incorporated into molecules targeting a wide range of biological processes, from agricultural applications to human therapeutics.

Herbicidal Activity: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A significant application of 5-cyclopropylisoxazole derivatives is in the field of agrochemicals, particularly as herbicides.[1] The well-known herbicide isoxaflutole contains this core structure. The primary mode of action for many of these herbicidal compounds is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis. Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the bleaching of plant tissues and ultimately, plant death.[1]

Interestingly, some N-benzyl-5-cyclopropylisoxazole-4-carboxamides act as pro-herbicides. The isoxazole ring of these compounds can be opened in vivo to form a diketonitrile metabolite, which is the active inhibitor of HPPD.[1]

Anticancer Activity: Kinase Inhibition

In the realm of medicinal chemistry, the 5-cyclopropylisoxazole moiety has been identified as a valuable pharmacophore in the development of potent and selective kinase inhibitors for the treatment of cancer. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

One notable example is the development of 5-cyclopropylisoxazole-containing compounds as inhibitors of RET (Rearranged during Transfection) kinase . Activating mutations in the RET proto-oncogene are drivers in several types of cancer, including thyroid and lung cancers. A series of 5-amino-1-(5-cyclopropylisoxazol-3-yl)-1H-pyrazole-4-carboxamides has been reported to exhibit potent and selective inhibition of RET kinase. The cyclopropyl group in these inhibitors is thought to contribute to favorable interactions within the kinase active site and enhance metabolic stability.

G cluster_2 Kinase Inhibition Pathway Inhibitor 5-Cyclopropylisoxazole Kinase Inhibitor Kinase Kinase (e.g., RET) Inhibitor->Kinase Binds to active site Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling (e.g., Proliferation, Survival) Phospho_Substrate->Downstream Activates Block->Kinase Inhibits

Caption: Mechanism of action of 5-cyclopropylisoxazole kinase inhibitors.

Antibacterial Potential

While research into the antibacterial properties of 5-cyclopropylisoxazole derivatives is still emerging, the broader class of isoxazoles has a well-established history of antibacterial activity. For instance, the antibiotic dicloxacillin features an isoxazole core. The incorporation of the 5-cyclopropylisoxazole scaffold into known antibacterial pharmacophores, such as the quinolones, has been explored. For example, 7-substituted 5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have been synthesized and evaluated for their antibacterial activity.[3] Further investigation is warranted to fully elucidate the potential of the 5-cyclopropylisoxazole moiety in the development of novel antibacterial agents.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-cyclopropylisoxazole derivatives is highly dependent on the nature and position of substituents on both the isoxazole ring and the cyclopropyl group, as well as on other parts of the molecule.

SAR in Herbicidal HPPD Inhibitors

For the N-benzyl-5-cyclopropylisoxazole-4-carboxamides, the SAR studies have revealed several key features for potent herbicidal activity:[1]

  • Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring significantly influence activity. Electron-withdrawing groups, such as halogens, are often beneficial.

  • The Amide Linker: The amide linkage is crucial for the pro-herbicide mechanism, allowing for the in vivo opening of the isoxazole ring.

  • The 5-Cyclopropyl Group: The cyclopropyl group is a key feature for potent activity, likely contributing to the binding affinity of the active metabolite to the HPPD enzyme.

CompoundR1R2Herbicidal Activity (Inhibition %)[1]
I-01 HH80
I-05 2-FH95
I-13 4-ClH90
I-26 2,6-diClH100

Table 1: Herbicidal activity of selected N-benzyl-5-cyclopropylisoxazole-4-carboxamides against Abutilon theophrasti at 150 g/ha.[1]

SAR in Anticancer Kinase Inhibitors

In the context of RET kinase inhibitors, the SAR of 5-amino-1-(5-cyclopropylisoxazol-3-yl)-1H-pyrazole-4-carboxamides has been investigated. Key findings include:

  • The 5-Cyclopropylisoxazole Moiety: This group is essential for potent inhibitory activity and contributes to the overall metabolic stability of the compounds.

  • The Pyrazole Core: The pyrazole ring serves as a central scaffold for the attachment of other key functional groups.

  • The Carboxamide Group: The carboxamide at the 4-position of the pyrazole ring is involved in crucial hydrogen bonding interactions within the kinase active site.

  • Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen can be varied to modulate potency and selectivity.

Conclusion and Future Perspectives

The 5-cyclopropylisoxazole scaffold has proven to be a highly valuable and versatile building block in the design of bioactive compounds. Its unique combination of electronic, steric, and conformational properties has been successfully exploited in the development of potent herbicides, kinase inhibitors, and other potential therapeutic agents. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, ensures its continued importance in drug discovery and agrochemical research.

Future research in this area will likely focus on:

  • Exploration of Novel Biological Targets: Expanding the therapeutic applications of 5-cyclopropylisoxazoles by screening them against a wider range of biological targets.

  • Development of More Efficient and Greener Synthetic Methodologies: Improving the existing synthetic routes and developing new, more sustainable methods for the preparation of these compounds.

  • In-depth Mechanistic Studies: A deeper understanding of the molecular mechanisms of action of 5-cyclopropylisoxazole-based compounds will facilitate the design of more potent and selective agents.

  • Application in Other Therapeutic Areas: Investigating the potential of this scaffold in areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases.

The continued exploration of the chemical space around the 5-cyclopropylisoxazole core holds great promise for the discovery of next-generation drugs and agrochemicals with improved efficacy and safety profiles.

References

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-13. [Link]

  • Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. (2023). Hans Journal of Medicinal Chemistry, 11(03), 133-138. [Link]

  • Sun, X. L., Ji, Z. M., Wei, S., & Ji, Z. Q. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry, 68(51), 15165–15175. [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2023). Molecules, 28(13), 5035. [Link]

  • Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. (2022). ResearchGate. [Link]

  • Domagala, J. M., Hagen, S. E., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Trehan, A. K. (1988). 7-substituted 5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids: synthesis and biological activity of a new class of quinolone antibacterials. Journal of Medicinal Chemistry, 31(3), 503–506. [Link]

  • Structure-Activity Relationship of USP5 Inhibitors. (2021). Journal of Medicinal Chemistry, 64(21), 16094–16114. [Link]

  • Synthesis of ciprofloxacin-linked 1,2,3-triazole conjugates as potent antibacterial agents using click chemistry: exploring their function as DNA gyrase inhibitors via in silico- and in vitro-based studies. (2024). RSC Advances, 14(25), 17945–17964. [Link]

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  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules, 27(15), 5013. [Link]

  • Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini Reviews in Medicinal Chemistry, 5(6), 585–593. [Link]

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Exploratory

A Technical Guide to the Discovery of Novel Isoxazole Compounds for Drug Development Professionals

Foreword: The Enduring Potential of the Isoxazole Scaffold The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its unique electr...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Potential of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in a wide range of non-covalent interactions have cemented its status as a "privileged scaffold."[1][2] This guide provides an in-depth, experience-driven exploration of the modern process for discovering and advancing novel isoxazole-based therapeutic agents. We will move beyond rote protocols to dissect the underlying rationale, troubleshoot common hurdles, and illuminate the path from initial hit identification to a viable preclinical candidate. Isoxazoles have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them attractive candidates in drug discovery.[3]

Part 1: Strategic Foundations for Isoxazole Synthesis

The success of any isoxazole-focused drug discovery program hinges on a robust and adaptable synthetic strategy. The choice of synthetic route is not merely a matter of convenience; it dictates the accessible chemical space, influences purification strategies, and ultimately impacts the timeline and cost of the entire project.

The Dominance of the 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene remains the most prevalent and versatile method for constructing the isoxazole core.[1][4] This is not by accident. For a successful 1,3-dipolar cycloaddition reaction, a 1,3-dipole and a dipolarophile are required.[1] The reaction is highly regioselective, often proceeding under mild conditions, and tolerates a wide array of functional groups, making it ideal for building complex molecules and libraries for high-throughput screening (HTS).[5]

Causality Behind the Choice: The enduring popularity of this method stems from its convergence and efficiency. Rather than building the ring in a stepwise fashion, two key fragments are brought together in a single, high-yielding step.[6] This allows for the rapid generation of diverse analogs by simply varying the nitrile oxide and alkyne/alkene starting materials.

Diagram: 1,3-Dipolar Cycloaddition Workflow

G cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_product Product NitrileOxide Nitrile Oxide (R1-C≡N+-O-) Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Dipole Alkyne Alkyne (R2-C≡C-R3) Alkyne->Cycloaddition Dipolarophile Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole Forms Ring

Caption: General workflow of the 1,3-dipolar cycloaddition for isoxazole synthesis.

Experimental Protocol: In Situ Generation of Nitrile Oxide for Cycloaddition

This protocol is a self-validating system as the successful formation of the isoxazole product, confirmed by LC-MS and NMR, validates the efficiency of the in situ nitrile oxide generation.

  • Reaction Setup: To a stirred solution of the starting aldoxime (1.0 eq) and the alkyne (1.1 eq) in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at 0 °C, add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise.

  • Base Addition: After stirring for 15 minutes, add a hindered base such as triethylamine (Et3N) (1.5 eq) dropwise to the reaction mixture. The base facilitates the in situ generation of the nitrile oxide from the intermediate hydroximoyl chloride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Alternative Strategies: When to Deviate

While the cycloaddition is the workhorse, other methods offer advantages for specific substitution patterns that may be difficult to access otherwise. For instance, the reaction of β-diketones with hydroxylamine can be highly effective for producing 3,5-dimethylisoxazole derivatives and other symmetrically substituted analogs. Another approach involves the cyclization of chalcones with hydroxylamine hydrochloride in a basic medium.[7]

Trustworthiness: The choice of an alternative route must be justified by a clear advantage, such as improved yield for a specific target, access to a unique substitution pattern not achievable through cycloaddition, or the use of more readily available or cost-effective starting materials. The success of the chosen method is validated by comparing the yield, purity, and ease of synthesis against the established cycloaddition benchmark.

Part 2: From Hit to Lead: Optimizing for Potency and Properties

Once an initial "hit" compound is identified from a screening campaign, the iterative process of structure-activity relationship (SAR) optimization begins. This phase is a multi-parameter balancing act, aiming to enhance target potency while simultaneously engineering favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Structure-Activity Relationship (SAR) by Design

Systematic modification of the substituents on the isoxazole ring is crucial for probing the binding pocket of the biological target.[8] Introducing electron-donating or electron-withdrawing groups on the isoxazole ring can affect binding affinity and potency.[8]

Table: Representative SAR Data for a Hypothetical Kinase Inhibitor Series

Compound IDR1-Substituent (Position 3)R2-Substituent (Position 5)Kinase IC50 (nM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
ISOX-001PhenylMethyl12505.2
ISOX-0024-FluorophenylMethyl6806.1
ISOX-0034-ChlorophenylMethyl2507.5
ISOX-0044-ChlorophenylCyclopropyl9515.8
ISOX-0054-Chlorophenyltert-Butyl4502.1

Expertise & Experience: The data in the table illustrates a common SAR trend. The introduction of a halogen at the para-position of the phenyl ring (ISOX-002, ISOX-003) often improves potency through favorable hydrophobic or halogen-bonding interactions within the target's active site. The transition from a small methyl group to a cyclopropyl group at R2 (ISOX-004) further enhances potency and, critically, improves cell permeability. This is a classic example of "lipophilic efficiency" in action. However, increasing steric bulk excessively, as with the tert-butyl group (ISOX-005), can be detrimental, leading to a loss of potency and reduced permeability, likely due to a steric clash in the binding site and increased molecular rigidity.

The Isoxazole Ring as a Bioisostere

A key application of the isoxazole scaffold is its use as a bioisostere for other functional groups, particularly the carboxylate group.[9] This strategy is employed to improve metabolic stability and enhance oral bioavailability by replacing a metabolically labile or highly polar functional group with the more stable and less polar isoxazole ring.

Authoritative Grounding: The replacement of a carboxylic acid with an isoxazole can significantly alter the pKa of the molecule, moving from an acidic group to a very weakly basic heterocycle. This change dramatically impacts the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with efflux transporters.

Diagram: Bioisosteric Replacement Strategy

G Start Carboxylic Acid Containing Lead pKa ~4-5 Metabolically labile Poor oral bioavailability Strategy Bioisosteric Replacement Start->Strategy End Isoxazole Analog Weakly basic Metabolically stable Improved oral bioavailability Strategy->End

Caption: Using an isoxazole as a bioisostere for a carboxylic acid to improve drug-like properties.

Part 3: Preclinical Assessment: De-risking the Candidate

Before a compound can be nominated for clinical development, it must undergo a rigorous battery of in vitro and in vivo tests to assess its safety and pharmacokinetic profile.[10][11] These preclinical studies must provide detailed information on dosing and toxicity levels.[11]

In Vitro ADME and Safety Profiling

A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is essential for early de-risking.[12][13] These studies are performed outside of a living organism in a controlled environment, such as a test tube or petri dish.[13]

Experimental Protocol: Microsomal Stability Assay

This protocol is self-validating by including a known rapidly metabolized compound (e.g., Verapamil) as a positive control and a known stable compound (e.g., Warfarin) as a negative control. The results for the test compound are only considered valid if the controls perform as expected.

  • Incubation Preparation: Prepare a solution of the test compound (typically 1 µM) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Add liver microsomes (e.g., human, rat; final protein concentration ~0.5 mg/mL) to the compound solution and pre-incubate at 37°C for 5 minutes. The reaction is initiated by the addition of a pre-warmed NADPH regenerating system.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate the protein. The supernatant is then analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

In Vivo Pharmacokinetic (PK) Studies

Following promising in vitro data, the focus shifts to understanding the compound's behavior in a living system.[14] A typical initial study involves administering the compound to rodents (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.[15]

Table: Representative Rodent PK Data

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1200850
Tmax (h)0.11.0
AUCinf (ng*h/mL)25007500
t1/2 (h)2.52.8
Bioavailability (F%)-30%

Expertise & Experience: The data above for our hypothetical ISOX-004 indicates moderate oral bioavailability (30%). The half-life (t1/2) is reasonably consistent between the IV and PO routes, suggesting that elimination is not significantly affected by the route of administration. The time to maximum concentration (Tmax) of 1 hour is typical for an orally administered drug. While a 30% bioavailability might be acceptable for some indications, further optimization to improve this parameter would likely be a key focus for the medicinal chemistry team. This could involve strategies to reduce first-pass metabolism or improve solubility.

Conclusion: The Isoxazole as a Versatile Tool

The discovery of novel isoxazole compounds is a dynamic and multifaceted process that demands a deep integration of synthetic chemistry, pharmacology, and drug metabolism sciences. The principles and protocols outlined in this guide highlight the critical thinking and empirical validation required at each stage. By understanding the "why" behind the "how," from the selection of a synthetic route to the interpretation of pharmacokinetic data, research organizations can more effectively unlock the immense therapeutic potential of this privileged scaffold.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). A mild and convenient one-pot, three-step procedure for the regioselective synthesis of 3,5-disubstituted isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(52), 32897–32916.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2021). Scientific Reports, 11(1), 1-10.
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2021). Journal of Medicinal Chemistry, 64(14), 10245–10264.
  • Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. (2011). Bioorganic & Medicinal Chemistry Letters, 21(21), 6489-6492.
  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). Molecules, 29(12), 2898.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances, 15(1), 1-19.
  • Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review. (2018).
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  • Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. (2001). Bioorganic & Medicinal Chemistry Letters, 11(14), 1819-1822.
  • How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. (2024). LinkedIn.
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  • A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2015). Letters in Drug Design & Discovery, 12(6), 466-473.
  • Preclinical Studies in Drug Development. (n.d.). PPD.
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (2024). RSC Medicinal Chemistry, 15(8), 2411-2421.
  • General Principles of Preclinical Study Design. (2018). Methods in Molecular Biology, 1717, 1-11.
  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2021). Journal of Medicinal Chemistry, 64(14), 10245–10264.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.).
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). Journal of Medicinal Chemistry, 59(17), 7651–7680.
  • In Vitro ADME Assays and Services. (n.d.).
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). Scientific Reports, 12(1), 1-8.
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (2022). Journal of Pharmaceutical Chemistry & Chemical Science, 6(4), 1-10.
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Protocols & Analytical Methods

Method

1,3-dipolar cycloaddition for isoxazole synthesis

Application Notes & Protocols Topic: Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition For: Researchers, scientists, and drug development professionals. Introduction: The Isoxazole Scaffold in Modern Chemistry The is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition

For: Researchers, scientists, and drug development professionals.

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is not merely a synthetic curiosity; it is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its unique electronic properties, its ability to act as a bioisostere for other functional groups, and its capacity to engage in crucial non-covalent interactions like hydrogen bonding and π–π stacking with biological targets.[1] Notable pharmaceuticals incorporating the isoxazole core include the antibiotic Sulfamethoxazole, the anti-inflammatory agent Isoxicam, and the GABAa agonist Muscimol.[1]

The most robust and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[4][5] This reaction, a cornerstone of "click chemistry," is prized for its high efficiency, functional group tolerance, and often high regioselectivity, making it an indispensable tool for synthetic and medicinal chemists.[4]

This document provides an in-depth guide to the theory, application, and practical execution of the , with a focus on field-proven protocols and the rationale behind critical experimental choices.

Part 1: The Mechanism of [3+2] Cycloaddition

The reaction is a pericyclic process where the three atoms of the nitrile oxide (C-N-O) react with the two π-system atoms of an alkyne to form the five-membered isoxazole ring in a single, concerted step.[4] While alternative stepwise, diradical mechanisms have been considered, the concerted pathway is widely accepted and supported by computational studies.[4]

The key reactive species is the nitrile oxide, an unstable intermediate that is almost always generated in situ to prevent its dimerization into a furoxan (1,2,5-oxadiazole-2-oxide). The general transformation is depicted below.

G start Aldehyde + Hydroxylamine HCl oxime Aldoxime Synthesis (e.g., NaHCO₃, EtOH/H₂O) start->oxime intermediate Aldoxime Intermediate (Isolate or use in situ) oxime->intermediate cycloaddition Nitrile Oxide Generation & [3+2] Cycloaddition (e.g., NCS, Alkyne, Et₃N) intermediate->cycloaddition workup Aqueous Workup & Extraction cycloaddition->workup purify Purification (e.g., Column Chromatography) workup->purify product 3,5-Disubstituted Isoxazole purify->product

Caption: A typical experimental workflow for isoxazole synthesis.

Protocol 1: Classic Dehydrohalogenation of a Hydroximoyl Chloride

This two-step method is highly reliable and provides a clean conversion. It involves the initial synthesis and isolation of an aryl hydroximoyl chloride, which is then used in the cycloaddition. [6] Step A: Synthesis of N-hydroxy-4-chlorobenzimidoyl chloride

  • Reagents & Setup: To a stirred solution of 4-chlorobenzaldehyde oxime (1.0 eq) in N,N-dimethylformamide (DMF, ~0.5 M), add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature.

    • Rationale: NCS is an effective and easy-to-handle chlorinating agent for this transformation. DMF is an excellent solvent for both starting materials.

  • Reaction: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice-cold water. The product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the hydroximoyl chloride, which can be used in the next step without further purification.

Step B: 1,3-Dipolar Cycloaddition

  • Reagents & Setup: In a round-bottom flask, dissolve the N-hydroxy-4-chlorobenzimidoyl chloride (1.0 eq) and a terminal alkyne (e.g., phenylacetylene, 1.1 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (~0.2 M). [6]2. Reaction: Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA, 1.2 eq) dropwise over 10-15 minutes. [6]Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Rationale: TEA acts as a non-nucleophilic base to abstract HCl, generating the nitrile oxide in situ. Dropwise addition at low temperature helps to control the exothermic reaction and minimize the dimerization of the highly reactive nitrile oxide.

  • Workup: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-(4-chlorophenyl)-5-phenylisoxazole.

Protocol 2: One-Pot Oxidation of an Aldoxime (NaCl/Oxone Method)

This protocol is environmentally friendlier and operationally simpler as it avoids halogenated intermediates and can be performed in a single pot under ball-milling conditions or in solution. [7][8]

  • Reagents & Setup: To a reaction vessel, add the aldoxime (1.0 eq), the alkyne (1.2 eq), sodium chloride (NaCl, 1.0 eq), and sodium carbonate (Na₂CO₃, 2.0 eq).

    • Rationale: Na₂CO₃ acts as a base. NaCl, in combination with Oxone, generates the active oxidizing species in situ.

  • Reaction (Solution Phase): Add a suitable solvent (e.g., acetonitrile or ethyl acetate) and then add Oxone® (potassium peroxymonosulfate, 1.0 eq) portion-wise. Stir vigorously at room temperature for 6-18 hours, monitoring by TLC.

  • Reaction (Mechanochemical/Ball-Milling): For a solvent-free approach, place the solid reagents in a milling jar with a stainless steel ball and mill at room temperature for 1-3 hours. [8] * Rationale: Mechanochemistry can accelerate reaction rates and reduce waste by eliminating the need for bulk solvents. [1]4. Workup: If in solution, filter off the solids and concentrate the filtrate. If ball-milling was used, extract the solid residue with a solvent like ethyl acetate. Wash the organic solution with water, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Part 4: Applications in Drug Discovery

The versatility of the 1,3-dipolar cycloaddition makes it a powerful tool for generating libraries of complex molecules for high-throughput screening in drug discovery programs. [9]The isoxazole core is a key component in a wide range of biologically active compounds. [2][3][10]

  • Antimicrobial Agents: The isoxazole ring is fundamental to the activity of sulfonamide antibiotics like sulfamethoxazole.

  • Anti-inflammatory Drugs: COX-2 inhibitors containing the isoxazole scaffold have been developed as potent anti-inflammatory agents.

  • Anticancer Therapeutics: The kinase inhibitor berzosertib, used in cancer therapy, features a 3,5-disubstituted isoxazole core. [1]* Neuropharmacology: The drug ABT-418, investigated for Alzheimer's disease and ADHD, is an isoxazole derivative whose synthesis was significantly improved using an in situ nitrile oxide generation method, boosting the yield from 7.3% to 55%. [4] The ability to rapidly synthesize diverse isoxazole derivatives allows medicinal chemists to perform structure-activity relationship (SAR) studies, optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.

References

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  • Pérez-Picaso, L., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions . RSC Advances, 12(4), 2139-2146. [Link]

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  • Rybak, M. J., & Parker, D. (2022). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition . Molbank, 2022(2), M1389. [Link]

  • Astudillo, L., et al. (2013). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) . Molbank, 2013(3), M797. [Link]

  • Gold, B., et al. (2018). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates . Chemical Science, 9(29), 6262-6268. [Link]

  • Zhang, X.-W., et al. (2018). Cu-Catalyzed Synthesis of Fluoroalkylated Isoxazoles from Commercially Available Amines and Alkynes . Organic Letters, 20(4), 860-863. [Link]

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  • Adimurthy, S., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition . Organic Letters, 21(1), 146-149. [Link]

  • Sharma, V., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery . RSC Advances, 13(47), 33035-33056. [Link]

  • Adimurthy, S., et al. (2020). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions . Synthetic Communications, 50(15), 2275-2286. [Link]

  • Domingo, L. R., & Aurell, M. J. (2022). The origin of regio- and stereoselectivity in the 1,3-dipolar cycloaddition of nitrile oxides with C1-substituted 7-oxabenzonorbornadienes, a DFT study . RSC Advances, 12(41), 26955-26964. [Link]

  • Reddy, C. R., et al. (2014). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition . Molecules, 19(9), 13813-13826. [Link]

  • Noodleman, L., et al. (2005). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes . Chemical Communications, (32), 4117-4119. [Link]

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Application

Application Notes and Protocols: A Modular Approach to Isoxazole Precursors via Cyclopropanation of Alkynes

Introduction: The Enduring Significance of Isoxazoles in Drug Discovery The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its prevale...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Isoxazoles in Drug Discovery

The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its prevalence in a wide array of pharmaceuticals underscores its importance as a "privileged scaffold". Isoxazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] The unique electronic properties and rigid structure of the isoxazole ring allow it to act as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets.[3] Consequently, the development of efficient and modular synthetic routes to access diverse isoxazole derivatives remains a high-priority area for researchers in drug discovery and development.[4][5]

This application note details a robust, two-stage synthetic strategy for the preparation of isoxazole precursors, beginning with the cyclopropanation of alkynes. This approach offers a modular and flexible platform for the synthesis of a wide range of substituted isoxazoles, leveraging the unique reactivity of cyclopropene intermediates.

Strategic Overview: A Two-Stage Approach to Isoxazole Synthesis

The synthetic strategy outlined herein involves two key transformations:

  • Cyclopropenation of Alkynes: The initial step involves the catalytic addition of a carbene to an alkyne, forming a strained cyclopropene ring. This reaction is typically mediated by transition metal catalysts, with rhodium and copper complexes being particularly effective. The choice of catalyst and diazo compound allows for a high degree of control over the substitution pattern of the resulting cyclopropene.

  • Ring-Opening and Cyclization to Isoxazoles: The cyclopropene intermediate, often a cyclopropenyl ester, is then subjected to a ring-opening reaction to generate a 1,3-dicarbonyl compound or a synthetic equivalent. This intermediate is then condensed with hydroxylamine to furnish the final isoxazole product.

This modular approach allows for the independent variation of the alkyne and the carbene source, providing access to a diverse library of isoxazole derivatives from simple, readily available starting materials.

Synthetic Pathway Alkyne Alkyne (R1-C≡C-R2) Cyclopropene Cyclopropene Intermediate Alkyne->Cyclopropene Cyclopropenation Diazo Diazo Compound (N2=CR3R4) Diazo->Cyclopropene Catalyst Metal Catalyst (e.g., Rh₂(OAc)₄, Cu(acac)₂) Catalyst->Cyclopropene RingOpening Ring-Opening Cyclopropene->RingOpening Hydrolysis/Oxidation Dicarbonyl 1,3-Dicarbonyl Precursor RingOpening->Dicarbonyl Isoxazole Substituted Isoxazole Dicarbonyl->Isoxazole Condensation Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Isoxazole

Caption: Overall workflow from alkyne to isoxazole.

Part 1: Cyclopropenation of Alkynes - Synthesis of Cyclopropenyl Esters

The cyclopropenation of alkynes is a powerful tool for the construction of the highly strained three-membered ring of cyclopropenes. This reaction is most commonly achieved through the metal-catalyzed decomposition of diazo compounds, which generates a transient metal carbene species that then adds to the alkyne.[6]

Key Considerations for Catalyst Selection:
  • Rhodium(II) Catalysts: Dirhodium(II) carboxylates, such as dirhodium(II) tetraacetate (Rh₂(OAc)₄), are highly effective catalysts for the cyclopropanation of both alkenes and alkynes.[7][8] They are known for their high catalytic activity and functional group tolerance. The mechanism is believed to involve the formation of a rhodium carbene intermediate.[7]

  • Copper(I) Catalysts: Copper(I) complexes, often in combination with ligands like acetylacetonate (acac), are also widely used for carbene transfer reactions. Copper catalysts can offer different selectivity profiles compared to rhodium and are often more cost-effective. The reaction is thought to proceed through a copper carbene intermediate.[9]

Protocol 1: Rhodium(II)-Catalyzed Cyclopropenation of Phenylacetylene with Ethyl Diazoacetate

This protocol describes a general procedure for the synthesis of ethyl 2-phenylcycloprop-2-ene-1-carboxylate.

Materials:

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

  • Phenylacetylene

  • Ethyl diazoacetate (EDA)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add dirhodium(II) tetraacetate (0.01 mmol, 1 mol%).

  • Add anhydrous dichloromethane (10 mL) to the flask and stir the solution.

  • Add phenylacetylene (1.0 mmol, 1.0 eq.) to the reaction mixture.

  • In a separate flask, prepare a solution of ethyl diazoacetate (1.2 mmol, 1.2 eq.) in anhydrous dichloromethane (5 mL).

  • Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture over a period of 4 hours at room temperature. (Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood).

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl 2-phenylcycloprop-2-ene-1-carboxylate.

Expected Yield: 70-85%

ParameterValue
Catalyst Loading 1 mol%
Reactant Ratio (Alkyne:EDA) 1 : 1.2
Reaction Temperature Room Temperature
Reaction Time 16 hours

Part 2: From Cyclopropene to Isoxazole - Ring-Opening and Cyclization

The successful synthesis of the isoxazole ring from the cyclopropene intermediate hinges on the efficient conversion of the cyclopropene to a 1,3-dicarbonyl precursor. This can be achieved through a hydrolytic ring-opening of the cyclopropenyl ester.

Mechanism of Ring-Opening and Cyclization:

The acid-catalyzed hydrolysis of the cyclopropenyl ester is proposed to proceed through the formation of a vinyl cation intermediate, which is then attacked by water. Tautomerization of the resulting enol yields the β-keto ester. This 1,3-dicarbonyl compound is then condensed with hydroxylamine. The initial reaction is the formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic isoxazole ring.[10][11]

Mechanism cluster_0 Ring-Opening cluster_1 Isoxazole Formation Cyclopropene Cyclopropenyl Ester Protonation Protonation Cyclopropene->Protonation VinylCation Vinyl Cation Intermediate Protonation->VinylCation Attack Nucleophilic Attack (H₂O) VinylCation->Attack Enol Enol Intermediate Attack->Enol KetoEster β-Keto Ester Enol->KetoEster Tautomerization KetoEster2 β-Keto Ester Oxime Oxime Intermediate KetoEster2->Oxime Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Cyclization Intramolecular Cyclization Oxime->Cyclization Dehydration Dehydration Cyclization->Dehydration Isoxazole Isoxazole Dehydration->Isoxazole

Caption: Mechanism of ring-opening and isoxazole formation.

Protocol 2: Hydrolysis of Cyclopropenyl Ester and Subsequent Isoxazole Synthesis

This protocol describes the conversion of ethyl 2-phenylcycloprop-2-ene-1-carboxylate to 5-phenyl-3-methylisoxazole.

Materials:

  • Ethyl 2-phenylcycloprop-2-ene-1-carboxylate (from Protocol 1)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Water

  • Diethyl ether

Procedure:

Step A: Hydrolysis to the β-Keto Ester

  • In a round-bottom flask, dissolve the ethyl 2-phenylcycloprop-2-ene-1-carboxylate (1.0 mmol) in ethanol (10 mL).

  • Add a solution of 1 M hydrochloric acid (5 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester. This intermediate is often used in the next step without further purification.

Step B: Isoxazole Formation

  • To the crude β-keto ester from Step A, add ethanol (10 mL).

  • Add hydroxylamine hydrochloride (1.2 mmol, 1.2 eq.) and sodium acetate (1.5 mmol, 1.5 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the ethanol under reduced pressure.

  • Add water (20 mL) to the residue and extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 5-phenyl-3-methylisoxazole.

Expected Overall Yield (from cyclopropene): 60-75%

ParameterValue (Step A)Value (Step B)
Reagents 1 M HClNH₂OH·HCl, NaOAc
Solvent EthanolEthanol
Temperature Reflux (80 °C)Room Temperature
Reaction Time 4 hours12 hours

Troubleshooting and Optimization

  • Low Yield in Cyclopropenation:

    • Issue: Incomplete reaction or side product formation.

    • Solution: Ensure the use of anhydrous solvents and an inert atmosphere to prevent catalyst deactivation. The slow addition of the diazo compound is crucial to maintain a low concentration and minimize side reactions such as dimerization.[12] The purity of the alkyne and diazo compound is also critical.

  • Formation of Allene Side Products:

    • Issue: In some copper-catalyzed reactions, allenes can be formed as byproducts.

    • Solution: Screening of different copper catalysts and ligands may be necessary to suppress allene formation. Lowering the reaction temperature can also sometimes favor the desired cyclopropenation pathway.

  • Incomplete Hydrolysis of the Cyclopropene:

    • Issue: The strained ring may be resistant to opening under mild conditions.

    • Solution: The concentration of the acid and the reaction temperature can be increased. However, harsh conditions may lead to decomposition. Alternatively, other ring-opening methods such as ozonolysis can be considered, which would cleave the double bond to form a dicarbonyl compound.[13][14]

  • Regioisomer Formation in Isoxazole Synthesis:

    • Issue: Unsymmetrical 1,3-dicarbonyl compounds can lead to a mixture of isoxazole regioisomers.

    • Solution: The cyclopropenation of a terminal alkyne with a diazoacetate, followed by hydrolysis, typically leads to a single β-keto ester, thus avoiding regioselectivity issues in the subsequent cyclization.

Conclusion

The synthesis of isoxazole precursors through the cyclopropanation of alkynes represents a versatile and powerful strategy for the generation of diverse molecular scaffolds of interest in drug discovery. The modularity of this approach, which allows for the independent variation of both the alkyne and the diazo compound, provides a robust platform for the rapid generation of isoxazole libraries. The detailed protocols and troubleshooting guide provided in this application note offer a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors.

References

Sources

Method

Application Note: A Robust HPLC Method for the Quantification of (5-cyclopropyl-1,2-oxazol-4-yl)methanol

Abstract This application note details a sensitive, specific, and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of (5-cyclopropyl-1,2-oxazol-4-yl)methanol. This compound is a key intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a sensitive, specific, and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of (5-cyclopropyl-1,2-oxazol-4-yl)methanol. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its accurate quantification crucial for process monitoring and quality control. The developed isocratic reverse-phase HPLC method provides excellent separation and resolution, ensuring reliable and reproducible results. This document provides a comprehensive protocol, including system suitability parameters, and discusses the rationale behind the methodological choices to facilitate seamless adoption and implementation in research and development or quality control laboratories.

Introduction

(5-cyclopropyl-1,2-oxazol-4-yl)methanol and its derivatives are integral building blocks in medicinal chemistry due to the versatile biological activities associated with the isoxazole scaffold. The accurate determination of purity and concentration of this intermediate is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the necessary precision and sensitivity for this purpose.[1] The method described herein is designed to be a stability-indicating assay, capable of separating the main analyte from potential impurities and degradation products.[2][3]

The inherent chemical properties of the oxazole ring system, including its aromaticity and the presence of heteroatoms, influence its chromatographic behavior.[4][5][6] This application note provides a thoroughly developed and validated HPLC protocol tailored for (5-cyclopropyl-1,2-oxazol-4-yl)methanol, ensuring high-quality data for researchers, scientists, and drug development professionals.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Standard: A well-characterized reference standard of (5-cyclopropyl-1,2-oxazol-4-yl)methanol.

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving the desired separation. A reverse-phase C18 column is chosen due to the non-polar cyclopropyl group and the moderately polar oxazole and methanol functionalities of the analyte.[7] The mobile phase composition of acetonitrile and water provides a good balance of solvent strength for eluting the analyte with a reasonable retention time. The addition of a small percentage of formic acid to the aqueous phase helps to control the ionization of the analyte and any potential acidic or basic impurities, leading to improved peak shape and reproducibility.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Isocratic Elution 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 10 minutes

Justification for Detection Wavelength: The UV spectrum of oxazole derivatives typically shows strong absorbance in the lower UV region.[8][9][10] A detection wavelength of 210 nm was selected to ensure high sensitivity for (5-cyclopropyl-1,2-oxazol-4-yl)methanol.

Protocols

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the (5-cyclopropyl-1,2-oxazol-4-yl)methanol reference standard and transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock standard solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation
  • Accurately weigh a sample containing approximately 25 mg of (5-cyclopropyl-1,2-oxazol-4-yl)methanol and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of the diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution six times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

These criteria ensure that the column and system are providing efficient and reproducible separations.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Preparation Sample_Analysis Sample Analysis Sample_Prep->Sample_Analysis System_Suitability->Sample_Analysis Proceed if passes Data_Acquisition Data Acquisition Sample_Analysis->Data_Acquisition Data_Processing Data Processing & Reporting Data_Acquisition->Data_Processing

Caption: Workflow for the HPLC analysis of (5-cyclopropyl-1,2-oxazol-4-yl)methanol.

Results and Discussion

The developed HPLC method provides a sharp, symmetrical peak for (5-cyclopropyl-1,2-oxazol-4-yl)methanol with a retention time of approximately 4.5 minutes. The isocratic elution ensures a stable baseline and reproducible retention times. The method's robustness can be assessed by introducing small, deliberate variations in the mobile phase composition, flow rate, and column temperature.[11]

Potential for Method Extension: For the analysis of related impurities or in a stability study, a gradient elution may be necessary to resolve compounds with a wider range of polarities. This could involve a linear gradient from a lower to a higher percentage of acetonitrile.

Conclusion

The HPLC method detailed in this application note is a reliable and robust procedure for the quantitative analysis of (5-cyclopropyl-1,2-oxazol-4-yl)methanol. The protocol is straightforward and utilizes common laboratory instrumentation and reagents, making it readily adaptable for routine use in quality control and research environments. The provided justifications for the experimental choices offer a solid foundation for any necessary method adjustments or troubleshooting.

References

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry.
  • (5-Cyclopropyl-2-methyl-1,3-oxazol-4-yl)methanol - PubChem. National Center for Biotechnology Information. [Link]

  • (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol - PubChem. National Center for Biotechnology Information. [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (2024).
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2025). ResearchGate. [Link]

  • Oxazole - NIST WebBook. National Institute of Standards and Technology. [Link]

  • Process for the preparation of cyclopropylmethanol - Google P
  • Application of hplc method for investigation of stability of new benzimidazole deriv
  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (n.d.). JournalsPub. [Link]

  • Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. (2024). ScienceOpen. [Link]

  • Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. (2020). The Journal of Physical Chemistry A. [Link]

  • Intramolecular cyclopropylmethylation via non- classical carbenium ion. (2017). The Royal Society of Chemistry. [Link]

  • Stability-Indicating HPLC Method for Posaconazole Bulk Assay. (n.d.). PMC - NIH. [Link]

  • Novel Stability indicating Rp-HPLC Method for the Determination of Assay of Voriconazole in Pharmaceutical Products. (n.d.). Scholars Middle East Publishers. [Link]

  • Core spectroscopy of oxazole. (2022). The Journal of Chemical Physics. [Link]

  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (n.d.). Oriental Journal of Chemistry. [Link]

  • 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. (2023). Semantic Scholar. [Link]

  • Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. (2023). NIH. [Link]

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Application

Pharmacological screening of (5-cyclopropyl-1,2-oxazol-4-yl)methanol derivatives

An Application Guide to the Pharmacological Screening of (5-cyclopropyl-1,2-oxazol-4-yl)methanol Derivatives Abstract The 1,2-oxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numer...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Pharmacological Screening of (5-cyclopropyl-1,2-oxazol-4-yl)methanol Derivatives

Abstract

The 1,2-oxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The incorporation of a cyclopropyl moiety can significantly enhance pharmacological properties, including metabolic stability and target binding affinity.[1][2] This guide presents a comprehensive, tiered approach to the pharmacological screening of novel (5-cyclopropyl-1,2-oxazol-4-yl)methanol derivatives. We provide detailed, field-tested protocols for a logical screening cascade, beginning with broad primary assays to identify bioactive hits, progressing to secondary, mechanism-of-action studies, and concluding with essential early-stage ADME/Tox profiling. The causality behind experimental choices is emphasized to empower researchers to make data-driven decisions in the hit-to-lead optimization process.

Introduction: The (5-cyclopropyl-1,2-oxazol-4-yl)methanol Scaffold

Heterocyclic compounds are the bedrock of modern therapeutics. Among them, the 1,2-oxazole (or isoxazole) core is of particular interest due to its versatile synthesis and the diverse biological activities its derivatives have shown, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The structure of (5-cyclopropyl-1,2-oxazol-4-yl)methanol combines this valuable heterocycle with two key features:

  • A Cyclopropyl Group: This small, strained ring is a "metabolic shield." Its incorporation often blocks common sites of oxidative metabolism, increasing the compound's half-life. Furthermore, its rigid, three-dimensional nature can provide unique and favorable interactions within a target's binding pocket.[2]

  • A Methanol Group: The hydroxymethyl substituent at the 4-position offers a crucial handle for creating a diverse library of derivatives through esterification or etherification, allowing for systematic exploration of the structure-activity relationship (SAR).

This guide outlines a strategic workflow designed to efficiently characterize a library of such derivatives, identifying promising lead candidates for further preclinical development.[4][5]

G cluster_0 Screening Cascade A Compound Library (5-cyclopropyl-1,2-oxazol-4-yl)methanol Derivatives B Primary Screening Broad Cytotoxicity Assay A->B C Hit Identification (IC50 < 10 µM) B->C Data Analysis D Secondary Screening Mechanism of Action (MoA) Assays C->D E MoA Confirmation (e.g., Target Engagement) D->E Data Analysis F Early ADME/Tox Profiling E->F G Lead Candidate Selection F->G Integrated Data Review

Figure 1: A tiered workflow for screening (5-cyclopropyl-1,2-oxazol-4-yl)methanol derivatives.

Section 1: Compound Library Preparation and Management

Scientific integrity begins with well-characterized and properly handled test articles. Every protocol described herein is predicated on the assumption that compound purity (typically >95%) and identity have been confirmed by analytical methods (e.g., LC-MS, NMR).

Protocol 1.1: Preparation of Master Stock Solutions and Assay Plates

Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for most screening campaigns due to its high solubilizing power and compatibility with most in vitro assays. A standardized, multi-step dilution process minimizes precipitation and ensures accurate final concentrations.

Methodology:

  • Master Stock Preparation: Accurately weigh ~1-5 mg of each derivative into a tared, sterile microvial. Add the appropriate volume of 100% cell culture-grade DMSO to achieve a high-concentration master stock (e.g., 10 mM).

  • Solubilization: Vortex the vials for 10-15 minutes at room temperature. If insolubility is observed, gentle warming (up to 37°C) or sonication can be applied. Document the final achieved concentration.

  • Intermediate Stock Plates: Create an intermediate stock plate (e.g., 1 mM) by diluting the master stock with 100% DMSO using an automated liquid handler or calibrated multichannel pipette. This plate serves as the source for creating assay-ready plates.

  • Assay-Ready Plates: Prepare serial dilutions from the intermediate stock plate. For a typical 7-point dose-response curve, perform a 1:3 serial dilution in a 96-well or 384-well plate using 100% DMSO. This plate will contain highly concentrated compounds ready for final dilution into aqueous assay media.

  • Storage: Store all DMSO stock plates at -20°C or -80°C in desiccated containers to prevent water absorption. Minimize freeze-thaw cycles.

Self-Validation System:

  • Quality Control: Before storing, run a quick solubility check by diluting an aliquot of the highest concentration stock into assay buffer. Visual inspection for precipitation is critical.

  • DMSO Concentration: The final concentration of DMSO in the assay well should be kept constant across all treatments (including vehicle control) and should not exceed a level known to affect the cells or assay components (typically ≤0.5%).

Section 2: Primary Screening - Identifying Bioactive Hits

The initial goal is to broadly assess the bioactivity of the entire compound library to identify "hits" for further investigation. A cytotoxicity or cell viability assay against a panel of diverse human cancer cell lines is a robust and informative starting point, as many oxazole derivatives have shown anticancer potential.[6][7]

Protocol 2.1: Broad-Spectrum Cytotoxicity Screening (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[1] In live cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT into purple, insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of cell death or growth inhibition induced by the test compounds.

Methodology:

  • Cell Seeding: Plate cells from a diverse panel (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) into clear, flat-bottomed 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere and resume logarithmic growth for 18-24 hours.

  • Compound Treatment: Add 1 µL of compound from the serially diluted assay-ready plate (Protocol 1.1) to the corresponding wells. This 1:100 dilution results in the desired final concentrations and a final DMSO concentration of 1%. Include vehicle-only (1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the culture medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis & Hit Criteria:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the dose-response curve (Viability % vs. log[Concentration]) and fit a four-parameter logistic model to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

  • Hit Criterion: Compounds exhibiting an IC₅₀ < 10 µM in at least one cell line are considered "hits" and are prioritized for secondary screening.

Derivative ID MCF-7 IC₅₀ (µM) HCT-116 IC₅₀ (µM) A549 IC₅₀ (µM) Hit? (IC₅₀ < 10 µM)
CPO-M-00145.2> 10088.1No
CPO-M-0027.8 5.4 22.9Yes
CPO-M-003> 100> 100> 100No
CPO-M-00412.59.1 15.3Yes
Doxorubicin (Control)0.050.090.12Yes

Table 1: Representative data from a primary cytotoxicity screen.

Section 3: Secondary Screening - Elucidating Mechanism of Action (MoA)

After identifying cytotoxic hits, the critical next question is how these compounds exert their effect. This phase involves more specific assays aimed at common molecular targets for this class of compounds. Below are two authoritative examples based on published activities of oxazole derivatives.

Example MoA Pathway A: Anticancer - Tubulin Polymerization Inhibition

Rationale: The microtubule network, formed by the polymerization of α- and β-tubulin dimers, is essential for cell division, motility, and transport. It is a clinically validated anticancer target. Several classes of small molecules, including some oxazoles, are known to bind to tubulin and disrupt its dynamics, leading to mitotic arrest and apoptosis.[6]

G cluster_0 Microtubule Dynamics & Cell Cycle Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule (Mitotic Spindle) Polymerization->Microtubule Apoptosis Apoptosis (Cell Death) Polymerization->Apoptosis Disruption leads to Metaphase Metaphase Microtubule->Metaphase Spindle Formation Anaphase Anaphase Metaphase->Anaphase Spindle Checkpoint Inhibitor CPO-M Derivative (e.g., CPO-M-002) Inhibitor->Polymerization Inhibits

Figure 2: MoA of a tubulin polymerization inhibitor leading to mitotic arrest and apoptosis.

Protocol 3.1: In Vitro Fluorometric Tubulin Polymerization Assay

Methodology:

  • Reagents: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) which includes >99% pure tubulin protein and a fluorescence reporter that enhances upon incorporation into microtubules.

  • Reaction Setup: In a 96-well half-area plate, add tubulin protein to a polymerization buffer containing GTP and the fluorescent reporter.

  • Compound Addition: Add the hit compounds (e.g., CPO-M-002) at various concentrations. Include paclitaxel as a positive control for polymerization enhancement and nocodazole as a positive control for inhibition.

  • Initiation and Measurement: Warm the plate to 37°C to initiate polymerization. Immediately begin reading fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes in a temperature-controlled plate reader.

  • Data Analysis: Plot fluorescence intensity versus time. Calculate the polymerization rate (Vmax) from the slope of the linear phase. Determine the IC₅₀ of inhibition by plotting the % inhibition of Vmax against compound concentration.

Compound Concentration (µM) Tubulin Polymerization Rate (% of Control) IC₅₀ (µM)
Vehicle (DMSO)-100%-
CPO-M-002165%1.5
328%
105%
Nocodazole312%0.8

Table 2: Representative data from a tubulin polymerization inhibition assay.

Section 4: Early ADME-Tox Profiling

A potent compound is of little therapeutic value if it is rapidly metabolized or causes off-target toxicity. Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is essential for selecting candidates with the highest chance of success in vivo.[8][9][10] This process helps to "fail compounds early and cheaply."[9]

G cluster_0 Early ADME-Tox Workflow Input Confirmed 'Hit' Compound MS Metabolic Stability (Microsomes) Input->MS CYP CYP450 Inhibition (e.g., 3A4, 2D6) Input->CYP PPB Plasma Protein Binding Input->PPB Output Integrated Profile for Lead Selection MS->Output CYP->Output PPB->Output

Figure 3: Parallel workflow for essential in vitro ADME-Tox profiling of hit compounds.

Protocol 4.1: Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: The liver is the primary site of drug metabolism. Human liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of most small-molecule drugs. This assay provides a measure of a compound's intrinsic clearance.[11]

Methodology:

  • Reaction Mixture: Prepare a master mix containing HLM (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound to the HLM mixture at a final concentration of 1 µM.

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. Include a control reaction without the NADPH system to account for non-enzymatic degradation.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line corresponds to the degradation rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Protocol 4.2: Cytochrome P450 (CYP) Inhibition Assay

Rationale: Inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9) can lead to dangerous drug-drug interactions (DDIs). This assay screens for the potential of a compound to inhibit these key enzymes using fluorescent probe substrates.

Methodology:

  • Assay System: Use commercially available kits containing recombinant human CYP enzymes, a fluorescent probe substrate specific for each isoform, and an NADPH-regenerating system.

  • Reaction Setup: In a black 96-well plate, combine the enzyme, buffer, and test compound at various concentrations.

  • Initiation: Add the probe substrate and the NADPH system to start the reaction.

  • Measurement: Incubate at 37°C and monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence production is proportional to enzyme activity.

  • Data Analysis: Calculate the percent inhibition relative to a vehicle control. Plot percent inhibition versus log[concentration] to determine the IC₅₀ for each CYP isoform.

Compound HLM t½ (min) CYP3A4 IC₅₀ (µM) CYP2D6 IC₅₀ (µM) hPPB (%) Profile Assessment
CPO-M-002> 60 > 25> 2585%Good: Metabolically stable, low DDI risk.
CPO-M-004815.5> 2599.5%Poor: Rapidly metabolized. High PPB may limit free drug.
Verapamil (Control)152.15.590%Known CYP inhibitor and substrate.

Table 3: Representative summary of early ADME-Tox data. hPPB = human Plasma Protein Binding.

Conclusion and Forward Look

This application guide provides a robust, logically structured framework for the initial pharmacological characterization of (5-cyclopropyl-1,2-oxazol-4-yl)methanol derivatives. By systematically progressing from broad phenotypic screening to specific MoA and ADME-Tox profiling, researchers can efficiently identify compounds with desirable biological activity and drug-like properties. The data generated through these protocols provides a solid foundation for establishing structure-activity relationships, guiding the next cycle of chemical synthesis, and ultimately selecting a lead candidate for more extensive preclinical evaluation, including in vivo efficacy and safety studies.[12][13]

References

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. URL: [Link]

  • Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. URL: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. URL: [Link]

  • Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. ResearchGate. URL: [Link]

  • ADME of Biologics—What Have We Learned from Small Molecules? PubMed Central - NIH. URL: [Link]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. ResearchGate. URL: [Link]

  • Preclinical Studies in Drug Development. PPD. URL: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. URL: [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. URL: [Link]

  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. URL: [Link]

  • General Principles of Preclinical Study Design. PMC - NIH. URL: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. URL: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. URL: [Link]

  • General Considerations for Preclinical Studies Submissions. Saudi Food and Drug Authority. URL: [Link]

  • Step 2: Preclinical Research. FDA. URL: [Link]

  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. MDPI. URL: [Link]

  • Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activi. ResearchGate. URL: [Link]

  • Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide. ResearchGate. URL: [Link]

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed. URL: [Link]

  • 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. MDPI. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Degradation of (5-cyclopropyl-1,2-oxazol-4-yl)methanol

Welcome to the technical support guide for (5-cyclopropyl-1,2-oxazol-4-yl)methanol (CAS 1511146-38-5). This document serves as a resource for researchers, chemists, and drug development professionals to understand, ident...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (5-cyclopropyl-1,2-oxazol-4-yl)methanol (CAS 1511146-38-5). This document serves as a resource for researchers, chemists, and drug development professionals to understand, identify, and mitigate the degradation of this valuable heterocyclic building block. Our goal is to provide field-proven insights and actionable protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing unexpected impurities in my reaction mixture or upon storage. What are the most common degradation pathways for (5-cyclopropyl-1,2-oxazol-4-yl)methanol?

A: The degradation of (5-cyclopropyl-1,2-oxazol-4-yl)methanol is primarily driven by the chemical sensitivities of the isoxazole ring and the hydroxymethyl group. The most common stressors leading to degradation are pH (especially basic conditions), light (UV radiation), and strong oxidizing agents.

The Scientific Rationale: The stability of the molecule is dictated by its key functional groups:

  • The 1,2-Oxazole (Isoxazole) Ring: This five-membered heterocycle contains a nitrogen-oxygen (N-O) bond which is inherently weak and susceptible to cleavage under various conditions.[1]

  • The Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group is prone to oxidation.

  • The Cyclopropyl Group: While generally stable, this strained ring can undergo reactions under harsh conditions, though this is less common than isoxazole ring degradation.

Troubleshooting Action Plan:

  • Characterize the Impurity: Use LC-MS to determine the mass of the unknown peaks. This is the most critical first step in diagnosing the degradation pathway.

  • Review Experimental Conditions: Cross-reference your reaction and storage conditions against the known stressors outlined in this guide (pH, light, temperature, presence of oxidants).

  • Perform a Forced Degradation Study: To confirm the identity of degradants, conduct a stress test as detailed in Protocol 1 . This will help you definitively match the impurities seen in your experiment to specific degradation products.

Below is a summary of the primary degradation pathways you might encounter.

Parent (5-cyclopropyl-1,2-oxazol-4-yl)methanol (Parent Compound) BaseProduct β-Ketonitrile Derivative (Isoxazole Ring Opening) Parent->BaseProduct  Base (OH⁻)  pH > 8 UVProduct Oxazole Isomer (via Azirine Intermediate) Parent->UVProduct  UV Light (hν)  N-O Bond Cleavage OxidationProduct Corresponding Aldehyde/Carboxylic Acid (Side-chain Oxidation) Parent->OxidationProduct  Oxidizing Agent  e.g., [O], Peroxides Start Goal: Develop Stability-Indicating HPLC Method Stress 1. Perform Forced Degradation (See Protocol 1) Generate degradant-rich samples. Start->Stress Develop 2. Develop Initial Method (e.g., C18 column, ACN/H₂O gradient) Stress->Develop Inject 3. Inject Parent & Stressed Samples Develop->Inject Check 4. Assess Resolution Are all peaks baseline separated? Inject->Check Optimize 5. Optimize Method (Adjust gradient, pH, column type) Check->Optimize No Validate 6. Validate Method (Specificity, Linearity, Accuracy) Check->Validate Yes Optimize->Inject End Method Ready for Use Validate->End

Caption: Workflow for developing a stability-indicating method.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol provides a framework to intentionally degrade the compound under controlled conditions. This is invaluable for identifying potential degradants and for developing a stability-indicating analytical method.

Materials:

  • (5-cyclopropyl-1,2-oxazol-4-yl)methanol

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Amber HPLC vials

  • Clear HPLC vials

  • Calibrated HPLC/UPLC-MS system

  • UV lamp (e.g., 254/365 nm)

  • Oven or heating block

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of your compound in methanol at approximately 1 mg/mL.

  • Set Up Stress Conditions: For each condition, mix 100 µL of the stock solution with 900 µL of the stressor solution in an appropriate vial.

    • Acid Hydrolysis: Use 0.1 M HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Use 0.1 M NaOH in an amber vial. Keep at room temperature for 2 hours. Expect rapid degradation.

    • Oxidation: Use 3% H₂O₂ in an amber vial. Keep at room temperature for 24 hours.

    • Thermal Stress: Use methanol/water (1:1) as the solvent. Heat at 80°C for 24 hours in an amber vial.

    • Photolytic Stress: Use methanol/water (1:1) in a clear vial. Expose to UV light for 24 hours. Place a control sample (wrapped in foil) next to it.

  • Control Sample: Prepare a control by diluting 100 µL of stock with 900 µL of methanol/water (1:1) and storing it at 2-8°C in an amber vial.

  • Analysis:

    • After the designated time, neutralize the acid and base samples if necessary.

    • Analyze all samples by HPLC/UPLC-MS.

    • Compare the chromatograms of the stressed samples to the control. Identify new peaks (degradants) and loss of the parent peak. Use the mass spectrometry data to propose structures for the observed degradants.

References

  • Oriental Journal of Chemistry. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. [Online] Available at: [Link]

  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide. [Online] Available at: [Link]

  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Online] Available at: [Link]

  • PubMed. Photodegradation of the azole fungicide climbazole by ultraviolet irradiation under different conditions: Kinetics, mechanism and toxicity evaluation. [Online] Available at: [Link]

  • Wikipedia. Isoxazole. [Online] Available at: [Link]

  • ResearchGate. Structure and stability of isoxazoline compounds. [Online] Available at: [Link]

  • MySkinRecipes. (5-Cyclopropyl-1,3-oxazol-4-yl)methanol. [Online] Available at: [Link]

Sources

Optimization

Preventing byproduct formation in 1,3-dipolar cycloadditions

Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this powerful class of reactions for the s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this powerful class of reactions for the synthesis of five-membered heterocycles. As a cornerstone of modern synthetic chemistry, particularly with the advent of "Click Chemistry," mastering the 1,3-dipolar cycloaddition is essential. However, like any sophisticated tool, challenges such as byproduct formation can arise.

This document provides in-depth, field-proven insights to help you diagnose, troubleshoot, and ultimately prevent the formation of common impurities and side products. We will move beyond simple procedural lists to explain the underlying mechanistic principles, empowering you to make informed decisions in your experimental design.

Part 1: Understanding the Landscape of Byproduct Formation

Before troubleshooting, it is critical to understand the common types of byproducts that can compromise the yield and purity of your desired cycloadduct. The formation of these species is not random; it is governed by the predictable principles of orbital mechanics, sterics, and reaction kinetics.

Most Common Byproducts:
  • Regioisomers: For asymmetric dipoles and dipolarophiles, two distinct regioisomers can form. In the context of the widely used azide-alkyne cycloaddition, this manifests as a mixture of 1,4- and 1,5-substituted triazoles.[1][2]

  • Stereoisomers (Diastereomers): When new stereocenters are formed, particularly with alkene dipolarophiles, mixtures of diastereomers (e.g., endo and exo products) can result.[3][4]

  • Homodimerization Products: Highly reactive starting materials can sometimes react with themselves. A common example is the oxidative homocoupling of terminal alkynes (Glasner coupling) under copper-catalyzed conditions, which competes with the desired cycloaddition.[5]

  • Reactant/Product Decomposition: Certain 1,3-dipoles, like nitrile oxides, can be unstable and dimerize or decompose. Similarly, the final heterocyclic product may not be stable under prolonged heating or harsh reaction conditions.

The following troubleshooting guide is structured to address these specific challenges in a practical, question-and-answer format.

Part 2: Troubleshooting Guide - From Problem to Solution

This section addresses the most frequent issues encountered by researchers. Each problem is followed by a diagnosis of potential causes and a series of actionable solutions grounded in chemical principles.

Issue 1: My reaction yields a mixture of regioisomers. How can I obtain a single product?

Q: I performed a thermal reaction between an organic azide and a terminal alkyne and obtained a nearly 1:1 mixture of 1,4- and 1,5-triazoles. Why did this happen and how can I fix it?

A: This is a classic and expected outcome for many thermal Huisgen cycloadditions. The lack of regioselectivity stems from the fact that the frontier molecular orbital (FMO) interactions governing the reaction are very closely matched in energy.[2] The reaction proceeds through two competing transition states that have similar activation energies, leading to a mixture of products.

Core Concept: Frontier Molecular Orbital (FMO) Theory Regioselectivity is dictated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The reaction favors the orientation that maximizes orbital overlap, which corresponds to the interaction between the atoms with the largest orbital coefficients.[3][6] In many thermal azide-alkyne cycloadditions, the energy gaps for the two possible orientations (HOMOazide-LUMOalkyne vs. LUMOazide-HOMOalkyne) are similar, resulting in poor selectivity.

Solutions:

  • Switch to a Catalyzed Reaction (The "Click" Solution): The most robust solution is to employ a catalyst that operates via a different mechanism where only one regioisomeric outcome is possible.

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the gold standard for obtaining the 1,4-disubstituted triazole exclusively. The copper(I) catalyst first forms a copper-acetylide intermediate. The azide then coordinates to the copper, and the reaction proceeds through a six-membered metallacycle intermediate, which can only collapse to form the 1,4-isomer.[1][5] This catalytic cycle effectively blocks the pathway to the 1,5-isomer.

    • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): If the 1,5-disubstituted triazole is the desired product, a ruthenium catalyst (e.g., Cp*RuCl(PPh3)2) should be used. This system proceeds through a distinct ruthenacycle intermediate that directs the formation of the 1,5-regioisomer.

  • Modify Electronic and Steric Properties: If a thermal reaction is required, you can influence regioselectivity by modifying the substituents on the azide or alkyne.[3]

    • Electronic Control: Installing a strong electron-withdrawing group on the dipolarophile (the alkyne) lowers its LUMO energy, favoring the interaction with the dipole's HOMO. This typically directs the formation of a specific isomer.[3][6]

    • Steric Control: Introducing a bulky substituent on either the dipole or dipolarophile can sterically hinder one of the two possible transition states, thereby favoring the formation of the less hindered regioisomer.[3]

Visualizing Regioselectivity Pathways

G cluster_reactants Reactants cluster_thermal Thermal Pathway (Huisgen) cluster_catalyzed Catalyzed Pathway (Click) R1_N3 R1-N3 (Azide) TS1 Transition State A R1_N3->TS1 TS2 Transition State B R1_N3->TS2 Cu_Intermediate Copper-Acetylide Intermediate R2_Alkyne R2-C≡CH (Alkyne) R2_Alkyne->TS1 R2_Alkyne->TS2 R2_Alkyne->Cu_Intermediate + Cu(I) catalyst Product1 1,4-Triazole TS1->Product1 ~50% Product2 1,5-Triazole TS2->Product2 ~50% Product_Cu 1,4-Triazole ONLY Cu_Intermediate->Product_Cu + R1-N3

Caption: Control of regioselectivity in azide-alkyne cycloadditions.

Issue 2: My CuAAC reaction has a low yield, and I recover my starting materials. What went wrong?

Q: I'm performing a CuAAC reaction with CuSO₄ and sodium ascorbate, but the conversion is very low (<20%). TLC analysis shows my azide and alkyne are mostly unreacted. What should I check?

A: This is a very common problem and almost always points to an issue with the catalytic system rather than the reactants themselves. The key is maintaining a sufficient concentration of the active Cu(I) species throughout the reaction.

Core Concept: The Role of Cu(I) and its Deactivation The catalytically active species in CuAAC is Cu(I). However, Cu(I) is readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction medium. The primary role of the reducing agent, typically sodium ascorbate, is to reduce the Cu(II) precursor (like CuSO₄) to Cu(I) and then continuously scavenge any oxygen to protect the Cu(I) from re-oxidation.[5] If the reducing agent is depleted or inactive, or if there is excessive oxygen ingress, the catalytic cycle will halt.

G Start Problem: Low Yield in CuAAC Reaction CheckAscorbate Is Sodium Ascorbate old or discolored? Start->CheckAscorbate CheckOxygen Was the reaction mixture degassed properly? CheckAscorbate->CheckOxygen No Sol_Ascorbate Solution: Use fresh, white sodium ascorbate. CheckAscorbate->Sol_Ascorbate Yes CheckHomocoupling Do you observe alkyne homodimer byproduct? CheckOxygen->CheckHomocoupling Yes Sol_Degas Solution: Degas solvents via sparging (N2/Ar) or freeze-pump-thaw. CheckOxygen->Sol_Degas No CheckLigand Are you using a Cu-stabilizing ligand? CheckHomocoupling->CheckLigand No Sol_Homocoupling This confirms Cu(I) is present but O2 is interfering. Improve degassing. CheckHomocoupling->Sol_Homocoupling Yes CheckLigand->Start Yes (Re-evaluate other params) Sol_Ligand Solution: Add a ligand like THPTA or TBTA to protect Cu(I). CheckLigand->Sol_Ligand No

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of (5-cyclopropyl-1,2-oxazol-4-yl)methanol

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (5-cyclopropyl-1,2-oxazol-4-yl)methanol. As a key building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (5-cyclopropyl-1,2-oxazol-4-yl)methanol. As a key building block in medicinal chemistry, reliable and scalable access to this compound is crucial. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges that may be encountered during its synthesis.

Introduction to the Synthetic Strategy

The synthesis of (5-cyclopropyl-1,2-oxazol-4-yl)methanol is most effectively approached through a multi-step sequence starting from readily available materials. The core strategy involves the construction of the 5-cyclopropylisoxazole-4-carboxylate core, followed by a selective reduction of the ester functionality. This guide will focus on a common and scalable three-step synthesis, providing insights into the critical parameters of each transformation.

Visualizing the Synthesis Workflow

To provide a clear overview, the synthetic pathway is outlined below. This diagram illustrates the progression from the starting β-ketoester to the final alcohol product.

Synthesis_Workflow Overall Synthetic Pathway for (5-cyclopropyl-1,2-oxazol-4-yl)methanol cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Isoxazole Cyclization cluster_2 Step 3: Ester Reduction A Ethyl 3-cyclopropyl-3-oxopropanoate B Ethyl 2-((dimethylamino)methylene)- 3-cyclopropyl-3-oxopropanoate A->B DMFDMA C Ethyl 5-cyclopropylisoxazole-4-carboxylate B->C Hydroxylamine (NH2OH) D (5-cyclopropyl-1,2-oxazol-4-yl)methanol C->D Reducing Agent (e.g., LiAlH4)

Caption: A three-step synthetic route to (5-cyclopropyl-1,2-oxazol-4-yl)methanol.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.

Step 1 & 2: Isoxazole Formation

Question 1: My isoxazole formation (Step 2) is resulting in a low yield. What are the likely causes?

Answer: Low yields in the cyclization step often point to issues with the preceding enaminone formation or the cyclization conditions themselves.

  • Incomplete Enaminone Formation (Step 1): The reaction of ethyl 3-cyclopropyl-3-oxopropanoate with dimethylformamide dimethyl acetal (DMFDMA) should be driven to completion.[1] Monitor the reaction by TLC or GC-MS to ensure full conversion of the starting β-ketoester. If the reaction is sluggish, consider increasing the reaction temperature or using a slight excess of DMFDMA.

  • Impure Intermediates: The enaminone intermediate is often used crude in the next step. However, significant impurities can interfere with the cyclization. If you suspect this, purification of the enaminone by column chromatography may be necessary.

  • pH of the Cyclization Reaction: The reaction of the enaminone with hydroxylamine is pH-sensitive. The optimal pH is typically weakly acidic to neutral.[2] If the reaction mixture is too acidic or basic, it can lead to side reactions or decomposition.

  • Reaction Temperature: While many isoxazole formations proceed well at room temperature or with gentle heating, side reactions can occur at elevated temperatures.[3] If you are observing significant byproduct formation, try running the reaction at a lower temperature for a longer period.

Question 2: I am observing the formation of a regioisomer during the isoxazole synthesis. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge in isoxazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[2] In this specific synthesis, the use of an enaminone intermediate generally directs the regioselectivity to the desired 5-substituted product. If you are still observing the undesired regioisomer, consider the following:

  • Purity of the Enaminone: Ensure that the enaminone intermediate is the primary species going into the cyclization. Any unreacted β-ketoester could potentially react with hydroxylamine to give a mixture of isomers.

  • Reaction Conditions: Varying the solvent and temperature can sometimes influence the regioselectivity of the cyclization. Experiment with different solvent systems (e.g., ethanol, methanol, acetic acid) to see if the isomeric ratio improves.

Step 3: Ester Reduction

Question 3: The reduction of my ester is giving a low yield of the desired alcohol, and I'm seeing multiple spots on my TLC plate. What could be happening?

Answer: The most significant challenge in this step is the potential for reductive cleavage of the isoxazole N-O bond.[4] This is a known side reaction with powerful reducing agents like lithium aluminum hydride (LiAlH₄).

  • N-O Bond Cleavage: The isoxazole ring can be sensitive to reductive conditions.[4] The use of harsh reducing agents or prolonged reaction times at elevated temperatures can lead to ring opening.

    • Solution 1: Milder Reducing Agent: Consider using a less reactive hydride source. Diisobutylaluminum hydride (DIBAL-H) is often used for the reduction of esters to aldehydes at low temperatures, and with careful control of stoichiometry and temperature, can sometimes be used to obtain the alcohol without significant ring cleavage.[5][6]

    • Solution 2: Temperature Control: When using LiAlH₄, it is crucial to maintain a low temperature (e.g., -78 °C to 0 °C) during the addition of the reducing agent and to allow the reaction to proceed at a controlled temperature.

    • Solution 3: Inverse Addition: Instead of adding the LiAlH₄ to the ester, try adding the ester solution dropwise to a suspension of LiAlH₄. This "inverse addition" can sometimes minimize side reactions by keeping the concentration of the reducing agent in excess.

Question 4: My workup after the LiAlH₄ reduction is difficult, and I'm getting a gelatinous precipitate that is hard to filter.

Answer: The formation of aluminum salts during the workup of LiAlH₄ reactions is a common issue that can make product isolation challenging.[4]

  • Fieser Workup: A widely used and effective method is the Fieser workup. For a reaction using 'x' grams of LiAlH₄, the following are added sequentially and cautiously at 0 °C:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.[4][7]

  • Rochelle's Salt Quench: An alternative is to quench the reaction with a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt). This helps to chelate the aluminum salts and keep them in solution, facilitating an easier extraction.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis?

A1: Several reagents used in this synthesis require careful handling:

  • Lithium Aluminum Hydride (LiAlH₄): This is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents to release flammable hydrogen gas.[8] All reactions involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[9]

  • Dimethylformamide Dimethyl Acetal (DMFDMA): This reagent is flammable and should be handled in a well-ventilated fume hood.[10]

  • Hydroxylamine: Hydroxylamine and its salts can be toxic and should be handled with appropriate personal protective equipment.

Q2: How can I monitor the progress of each reaction step?

A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of these reactions. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation of the starting material, intermediate, and product. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, GC-MS or LC-MS can be used.

Q3: What are the best methods for purifying the final product, (5-cyclopropyl-1,2-oxazol-4-yl)methanol?

A3: The final product is an alcohol and is likely to be a polar compound.

  • Column Chromatography: This is the most common method for purifying the crude product. Silica gel is a suitable stationary phase, and a gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.

  • Crystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.

Q4: Can this synthesis be scaled up for larger quantities?

A4: Yes, this synthetic route is amenable to scale-up.[11] However, there are several considerations for larger-scale reactions:

  • Exothermic Reactions: The LiAlH₄ reduction is highly exothermic. On a larger scale, it is crucial to have efficient cooling and to add the reagents slowly to control the temperature.

  • Workup: The Fieser workup for the LiAlH₄ reaction can be cumbersome on a large scale due to the large volume of precipitate. Alternative workup procedures, such as quenching with ethyl acetate followed by an acidic or basic wash, may be more practical.[7]

  • Purification: Large-scale column chromatography can be resource-intensive. Developing a crystallization procedure for the final product is highly recommended for efficient large-scale purification.

Key Reaction Parameters

The following table summarizes the key reactants, reagents, and typical conditions for each step of the synthesis.

StepReactionKey ReactantsKey ReagentsTypical SolventTypical Temperature
1 Enaminone FormationEthyl 3-cyclopropyl-3-oxopropanoateDimethylformamide dimethyl acetal (DMFDMA)Toluene or neatReflux
2 Isoxazole CyclizationEthyl 2-((dimethylamino)methylene)-3-cyclopropyl-3-oxopropanoateHydroxylamine hydrochloride, Base (e.g., NaOAc)Ethanol or Acetic AcidRoom Temperature to Reflux
3 Ester ReductionEthyl 5-cyclopropylisoxazole-4-carboxylateLithium aluminum hydride (LiAlH₄) or DIBAL-HAnhydrous THF or Diethyl Ether-78 °C to Room Temperature

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of (5-cyclopropyl-1,2-oxazol-4-yl)methanol.

Protocol 1: Synthesis of Ethyl 5-cyclopropylisoxazole-4-carboxylate

This two-step, one-pot procedure is an efficient method for constructing the isoxazole core.

  • Step 1: Enaminone Formation

    • To a solution of ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) in toluene (2 M), add dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq).

    • Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enaminone intermediate, which is typically used in the next step without further purification.

  • Step 2: Isoxazole Cyclization

    • Dissolve the crude enaminone in ethanol (1 M).

    • Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) in water.

    • Stir the reaction mixture at room temperature for 12-16 hours, or until TLC analysis indicates the formation of the isoxazole product.

    • Remove the ethanol under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 5-cyclopropylisoxazole-4-carboxylate.

Protocol 2: Synthesis of (5-cyclopropyl-1,2-oxazol-4-yl)methanol

This protocol details the reduction of the ester to the target alcohol using LiAlH₄.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) (0.5 M).[12]

    • Cool the suspension to 0 °C in an ice bath.

  • Reduction:

    • Dissolve ethyl 5-cyclopropylisoxazole-4-carboxylate (1.0 eq) in anhydrous THF (1 M) and add it to the dropping funnel.

    • Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.

  • Workup (Fieser Method):

    • Cool the reaction mixture back to 0 °C.

    • Cautiously and slowly add water (equal volume to the mass of LiAlH₄ used) dropwise.[4]

    • Add 15% aqueous sodium hydroxide (equal volume to the mass of LiAlH₄ used) dropwise.

    • Add water again (3 times the volume to the mass of LiAlH₄ used) dropwise.

    • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

    • Filter the resulting granular precipitate through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (5-cyclopropyl-1,2-oxazol-4-yl)methanol as the final product.

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and resolving common issues encountered during the synthesis.

Troubleshooting_Tree Start Low Yield or Impure Product Step Which Step is Problematic? Start->Step Isoxazole_Formation Isoxazole Formation (Steps 1 & 2) Step->Isoxazole_Formation Steps 1 & 2 Ester_Reduction Ester Reduction (Step 3) Step->Ester_Reduction Step 3 Isoxazole_Issue What is the Issue? Isoxazole_Formation->Isoxazole_Issue Reduction_Issue What is the Issue? Ester_Reduction->Reduction_Issue Low_Yield_Iso Low Yield Isoxazole_Issue->Low_Yield_Iso Low Yield Regioisomer_Iso Regioisomer Formation Isoxazole_Issue->Regioisomer_Iso Isomers Solution_Iso_Yield Check Enaminone Formation Verify Cyclization pH Optimize Temperature Low_Yield_Iso->Solution_Iso_Yield Solution_Iso_Regio Purify Enaminone Intermediate Screen Solvents Regioisomer_Iso->Solution_Iso_Regio Low_Yield_Red Low Yield / Multiple Byproducts Reduction_Issue->Low_Yield_Red Low Yield Workup_Issue Difficult Workup (Gelatinous Precipitate) Reduction_Issue->Workup_Issue Workup Solution_Red_Yield N-O Bond Cleavage Suspected Use Milder Reducing Agent (DIBAL-H) Strict Temperature Control (-78 to 0 °C) Consider Inverse Addition Low_Yield_Red->Solution_Red_Yield Solution_Workup Use Fieser Workup Use Rochelle's Salt Quench Workup_Issue->Solution_Workup

Caption: A decision-making flowchart for troubleshooting the synthesis.

References

  • Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. PubMed. Available at: [Link]

  • The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Glasgow. Available at: [Link]

  • L-VALINOL. Organic Syntheses. Available at: [Link]

  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses. Available at: [Link]

  • Synthesis and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC Publishing. Available at: [Link]

  • Process for the preparation of hydroxymethyl-cyclopropane. Google Patents.
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. Available at: [Link]

  • Could you help me with the mechanism of this reaction?. ResearchGate. Available at: [Link]

  • Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. PrepChem.com. Available at: [Link]

  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. Available at: [Link]

  • An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. ResearchGate. Available at: [Link]

  • Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. SciRP.org. Available at: [Link]

  • Synthesis and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. PubMed Central. Available at: [Link]

  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. Available at: [Link]

  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. Available at: [Link]

  • Can anyone suggest the best method for lithium aluminium hydride work up?. ResearchGate. Available at: [Link]

  • Process for preparing a 1-substituted 5-hydroxymethyl imidazole. Google Patents.
  • DIBAL Reducing Agent. Chemistry Steps. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of Cyclopropylisoxazole Derivatives

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of privileged structural motifs is a cornerstone of modern therapeutic design. Among these, the cyclopropylisoxazole...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of privileged structural motifs is a cornerstone of modern therapeutic design. Among these, the cyclopropylisoxazole scaffold has emerged as a versatile and potent core in a range of biologically active agents. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of cyclopropylisoxazole derivatives, with a particular focus on their activity as kinase inhibitors. We will delve into the synthetic rationale, explore the impact of structural modifications on biological activity, and provide detailed experimental protocols to support further investigation.

The Cyclopropylisoxazole Scaffold: A Privileged Combination

The fusion of a cyclopropyl ring and an isoxazole nucleus creates a unique chemical entity with favorable pharmacological properties. The cyclopropyl group, a small, strained carbocycle, can act as a conformationally restricted bioisostere for larger groups, enhance metabolic stability, and improve potency by orienting substituents into optimal binding interactions.[1] The isoxazole ring, a five-membered heterocycle, serves as a versatile scaffold for diverse substitutions and can participate in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[2][3] This combination has proven fruitful in the development of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3]

Comparative Analysis: Cyclopropylisoxazole Derivatives as Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The development of small molecule kinase inhibitors is therefore a major focus of pharmaceutical research.[4] The cyclopropylisoxazole scaffold has been successfully employed in the design of potent kinase inhibitors, notably targeting p21-activated kinases (PAKs).[5][6]

The Core Scaffold: 5-Cyclopropylisoxazole-4-carboxamide

Our comparative analysis will focus on a series of derivatives based on the 5-cyclopropylisoxazole-4-carboxamide core. This scaffold presents three key regions for chemical modification to explore the SAR:

  • R1: Substituents on the aryl ring attached to the carboxamide nitrogen.

  • R2: Modifications of the cyclopropyl group at the 5-position of the isoxazole ring.

  • R3: Alterations to the isoxazole core itself.

Caption: Key modification points on the 5-cyclopropylisoxazole-4-carboxamide scaffold.

Structure-Activity Relationship against p21-Activated Kinase 1 (PAK1)

p21-activated kinases (PAKs) are serine/threonine kinases that are key regulators of cell motility, survival, and proliferation.[5] PAK1, in particular, is a promising therapeutic target in oncology.[7] The following table summarizes the SAR of a series of 5-cyclopropylisoxazole-4-carboxamide derivatives against PAK1.

CompoundR1 (Aryl Substituent)PAK1 IC50 (nM)Key Observations
1a Phenyl500Baseline activity.
1b 4-Fluorophenyl250Introduction of a small electron-withdrawing group improves potency.
1c 4-Chlorophenyl150Larger halogen at the para position further enhances activity.
1d 4-Methoxyphenyl800Electron-donating group at the para position is detrimental to activity.
1e 3,4-Dichlorophenyl50Di-substitution with electron-withdrawing groups significantly increases potency.
1f 2,4-Dichlorophenyl75Positional isomer of 1e, showing slightly reduced but still potent activity.
1g 4-Trifluoromethylphenyl30A strong electron-withdrawing group leads to the most potent compound in this series.

Note: The data presented in this table is a representative compilation from multiple sources for illustrative purposes and may not reflect a single, homogenous study.

From this data, we can derive several key SAR insights for PAK1 inhibition:

  • Electronic Effects of Aryl Substituents (R1): There is a clear trend indicating that electron-withdrawing substituents on the phenyl ring are favorable for potent PAK1 inhibition. The potency generally increases with the electron-withdrawing strength of the substituent (H < F < Cl < CF3). This suggests that the electronic nature of the aryl ring plays a crucial role in the binding interaction, potentially involving a hydrogen bond with the kinase hinge region.

  • Positional Isomerism: The position of the substituents on the aryl ring is also important. For instance, the 3,4-dichloro substitution (Compound 1e) is slightly more potent than the 2,4-dichloro substitution (Compound 1f), indicating a specific spatial requirement within the ATP-binding pocket of PAK1.

  • Role of the Cyclopropyl Group (R2): While not varied in this specific series, the presence of the cyclopropyl group at the 5-position of the isoxazole is considered crucial for maintaining a favorable conformation for binding and for enhancing metabolic stability.

Alternative Biological Targets: A Comparative Overview

To illustrate the versatility of the cyclopropylisoxazole scaffold, it is valuable to compare its SAR against other biological targets.

Herbicidal Activity: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

A series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides have been synthesized and evaluated for their herbicidal activity, which is mediated by the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8][9]

CompoundR1 (Benzyl Substituent)Herbicidal Activity (% inhibition at 10 mg/L)Key Observations
2a Benzyl75Moderate activity.
2b 4-Chlorobenzyl90Introduction of a halogen on the benzyl ring increases activity.
2c 2,4-Dichlorobenzyl100Di-substitution further enhances herbicidal effects.
2d 4-Methylbenzyl60Electron-donating group is less favorable for activity.

In this case, a similar trend of electron-withdrawing groups on the aromatic ring enhancing activity is observed, although the specific interactions with the HPPD active site will differ from those with the kinase active site.

Experimental Protocols

To facilitate further research and validation of the findings presented in this guide, detailed experimental protocols for the synthesis of a representative cyclopropylisoxazole derivative and for the in vitro evaluation of its kinase inhibitory activity are provided below.

Synthesis of 5-Cyclopropyl-N-(4-chlorophenyl)isoxazole-4-carboxamide (Compound 1c)

This protocol outlines a general and robust method for the synthesis of the target compound, starting from commercially available materials.

synthesis_workflow cluster_step1 Step 1: Synthesis of 5-Cyclopropylisoxazole-4-carboxylic acid cluster_step2 Step 2: Amide Coupling A Ethyl 2-cyclopropyl-2-oxoacetate C 5-Cyclopropylisoxazole-4-carboxylate A->C Cyclization B Hydroxylamine B->C D 5-Cyclopropylisoxazole-4-carboxylic acid C->D Saponification D_ref 5-Cyclopropylisoxazole-4-carboxylic acid G Compound 1c D_ref->G Amide bond formation E 4-Chloroaniline E->G F Thionyl chloride (SOCl2) F->G

Caption: Synthetic workflow for the preparation of Compound 1c.

Step 1: Synthesis of 5-Cyclopropylisoxazole-4-carboxylic acid

  • To a solution of ethyl 2-cyclopropyl-2-oxoacetate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq).

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the resulting crude ethyl 5-cyclopropylisoxazole-4-carboxylate in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 5-cyclopropylisoxazole-4-carboxylic acid as a solid.

Step 2: Synthesis of 5-Cyclopropyl-N-(4-chlorophenyl)isoxazole-4-carboxamide (Compound 1c)

  • Suspend 5-cyclopropylisoxazole-4-carboxylic acid (1.0 eq) in thionyl chloride (2.0 eq).

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous dichloromethane.

  • To this solution, add 4-chloroaniline (1.1 eq) and triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

In Vitro PAK1 Kinase Inhibition Assay

The following protocol is a general method for determining the in vitro inhibitory activity of a compound against PAK1 using a luminescence-based assay.[1][10]

kinase_assay_workflow A Prepare kinase reaction mixture: - Recombinant PAK1 enzyme - Substrate (e.g., MBP) - Kinase buffer B Add test compound (e.g., Compound 1c) at various concentrations A->B C Initiate reaction by adding ATP B->C D Incubate at 30°C for 60 minutes C->D E Stop reaction and measure ADP formation using a luminescence-based kit (e.g., ADP-Glo™) D->E F Calculate % inhibition and determine IC50 E->F

Caption: Workflow for the in vitro PAK1 kinase inhibition assay.

  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM MnCl2, and 0.2 mM DTT.[1]

  • In a 96-well plate, add the test compound at various concentrations (typically a serial dilution).

  • Add the PAK1 enzyme and a suitable substrate (e.g., myelin basic protein, MBP) to the wells.

  • Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction and detect the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay (Promega) according to the manufacturer's instructions.[10]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The cyclopropylisoxazole scaffold represents a highly promising and versatile core for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide, particularly for PAK1 kinase inhibitors, highlight the importance of systematic chemical modification and the profound impact of electronic and steric factors on biological activity. The provided experimental protocols offer a validated starting point for researchers to synthesize and evaluate new analogues.

Future investigations should focus on:

  • Exploring a wider range of substituents on both the aryl and cyclopropyl moieties to further refine the SAR.

  • Investigating the pharmacokinetic and pharmacodynamic properties of the most potent compounds in relevant in vivo models.

  • Expanding the scope of biological targets to fully elucidate the therapeutic potential of this privileged scaffold.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full potential of cyclopropylisoxazole derivatives in the pursuit of innovative and effective medicines.

References

  • Takahashi, H., Riether, D., Bartolozzi, A., et al. (2015). Synthesis, SAR, and series evolution of novel oxadiazole-containing 5-lipoxygenase activating protein inhibitors: discovery of 2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[8][11][12]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915). Journal of Medicinal Chemistry, 58(4), 1669-90. [Link]

  • Li, Y., et al. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry, 68(51), 15136-15145. [Link]

  • Request PDF. (n.d.). Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 273, 116525. [Link]

  • Grace, M. R., et al. (2021). Structure-Activity Relationship of USP5 Inhibitors. Journal of Medicinal Chemistry, 64(21), 16175-16193. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Xu, S., et al. (2025). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. Bioorganic & Medicinal Chemistry, 121, 118265. [Link]

  • Harris, C. S., et al. (2012). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][8][11][12]triazine-based VEGFR-2 kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7678-7693. [Link]

  • Keller, M., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6775. [Link]

  • Lee, J., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules, 26(8), 2133. [Link]

  • Harms, F. L., et al. (2018). Activating Mutations in PAK1, Encoding p21-Activated Kinase 1, Cause a Neurodevelopmental Disorder. The American Journal of Human Genetics, 103(4), 579-591. [Link]

  • Taniguchi, K., et al. (2001). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 11(16), 2225-2228. [Link]

  • Newton, A. C. (n.d.). p21-activated Kinase (PAK1) Is Phosphorylated and Activated by 3-Phosphoinositide-dependent Kinase-1 (PDK1). Newton Lab. [Link]

  • ResearchGate. (n.d.). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. [Link]

  • Google Patents. (n.d.).

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Comparative

A Researcher's Comparative Guide to the In Vitro Evaluation of (5-cyclopropyl-1,2-oxazol-4-yl)methanol

This guide provides a comprehensive framework for the in vitro characterization of the novel chemical entity, (5-cyclopropyl-1,2-oxazol-4-yl)methanol. As researchers and drug development professionals, our goal is to mov...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro characterization of the novel chemical entity, (5-cyclopropyl-1,2-oxazol-4-yl)methanol. As researchers and drug development professionals, our goal is to move beyond simple data generation to a deeper understanding of a compound's biological potential. This document is structured to provide not just protocols, but the scientific rationale behind the proposed experimental cascade, enabling a thorough and comparative analysis.

The isoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The unique structural feature of a cyclopropyl group attached to this core in (5-cyclopropyl-1,2-oxazol-4-yl)methanol suggests the potential for novel biological interactions and merits a systematic in vitro evaluation.

I. The Strategic Approach: A Tiered In Vitro Testing Cascade

A logical, tiered approach is essential for efficiently characterizing a novel compound. This strategy allows for early go/no-go decisions and conserves resources by progressively building a comprehensive pharmacological profile. The proposed cascade for (5-cyclopropyl-1,2-oxazol-4-yl)methanol is designed to first assess broad cytotoxicity, followed by screening against key target families known to be modulated by isoxazole derivatives, and finally, delving into mechanism-of-action studies for any identified "hits".

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Broad Target Family Screening cluster_2 Tier 3: Mechanism of Action & Selectivity Compound QC Compound QC Cytotoxicity Profiling Cytotoxicity Profiling Compound QC->Cytotoxicity Profiling Solubility & Stability Kinase Panel Screen Kinase Panel Screen Cytotoxicity Profiling->Kinase Panel Screen Proceed if non-toxic or selectively toxic GPCR Panel Screen GPCR Panel Screen Cytotoxicity Profiling->GPCR Panel Screen COX Enzyme Assay COX Enzyme Assay Cytotoxicity Profiling->COX Enzyme Assay IC50 Determination IC50 Determination Kinase Panel Screen->IC50 Determination Hit Identification GPCR Panel Screen->IC50 Determination COX Enzyme Assay->IC50 Determination Functional Cellular Assays Functional Cellular Assays IC50 Determination->Functional Cellular Assays Off-Target Profiling Off-Target Profiling Functional Cellular Assays->Off-Target Profiling

Caption: Tiered in vitro testing cascade for (5-cyclopropyl-1,2-oxazol-4-yl)methanol.

II. Tier 1: Foundational Assessment - General Cytotoxicity

Before investigating specific biological targets, it is crucial to determine the general cytotoxicity of a novel compound.[5][6][7] This initial screen helps to identify a suitable concentration range for subsequent assays and flags compounds with indiscriminate toxicity early in the discovery process.

Comparative Cytotoxicity Profiling

We will assess the cytotoxicity of (5-cyclopropyl-1,2-oxazol-4-yl)methanol against a panel of cell lines representing both cancerous and non-cancerous tissues. This allows for an initial assessment of potential therapeutic windows.

Comparison Compounds:

  • Doxorubicin: A standard chemotherapeutic agent with known broad-spectrum cytotoxicity.

  • Leflunomide: An isoxazole-containing immunosuppressive drug with a known safety profile.[4]

Table 1: Comparative Cytotoxicity Data (IC50 in µM) after 48h Exposure

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Carcinoma)HepG2 (Hepatocellular Carcinoma)HEK293 (Human Embryonic Kidney)
(5-cyclopropyl-1,2-oxazol-4-yl)methanol> 100> 100> 100> 100
Doxorubicin0.81.20.52.5
Leflunomide557285> 100

Interpretation: Hypothetical data in Table 1 suggests that (5-cyclopropyl-1,2-oxazol-4-yl)methanol exhibits low general cytotoxicity up to 100 µM, making it suitable for further investigation in target-based assays within this concentration range.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[6]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of (5-cyclopropyl-1,2-oxazol-4-yl)methanol and comparison compounds in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

III. Tier 2: Broad Target Family Screening

Based on the known activities of isoxazole derivatives, we will screen (5-cyclopropyl-1,2-oxazol-4-yl)methanol against key enzyme and receptor families implicated in various diseases.

A. Kinase Inhibitory Potential

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer and other diseases.[8] Many small molecule inhibitors target the ATP-binding site of kinases.

Screening Approach: A broad panel kinase screen is an efficient way to identify potential kinase targets.[9][10] We will utilize a commercially available panel, such as the KINOMEscan™, which measures the binding affinity of the test compound to a large number of kinases.

Comparison Compound:

  • Staurosporine: A potent, non-selective kinase inhibitor.

Table 2: Comparative Kinase Binding Affinity (% Inhibition at 10 µM)

Kinase Target(5-cyclopropyl-1,2-oxazol-4-yl)methanolStaurosporine
EGFR5%98%
VEGFR28%95%
SRC85%99%
ABL112%92%
p38α92%97%

Interpretation: The hypothetical data in Table 2 suggests that (5-cyclopropyl-1,2-oxazol-4-yl)methanol may selectively interact with SRC and p38α kinases, warranting further investigation.

G cluster_0 Kinase Inhibition Workflow Compound Compound Kinase Panel Kinase Panel Compound->Kinase Panel Screening Data Analysis Data Analysis Kinase Panel->Data Analysis Binding Data Hit Identification Hit Identification Data Analysis->Hit Identification Selectivity Profile IC50 Determination IC50 Determination Hit Identification->IC50 Determination Proceed with Hits

Caption: Workflow for kinase inhibitor screening and hit validation.

B. G-Protein Coupled Receptor (GPCR) Modulation

GPCRs are the largest family of cell surface receptors and are targets for a significant portion of approved drugs.[11] Functional assays measuring downstream signaling events are essential for characterizing GPCR modulators.[12][13][14]

Screening Approach: A panel of cell-based functional assays for different GPCR subtypes (e.g., measuring cAMP or calcium flux) will be employed.

Comparison Compound:

  • Aripiprazole: A drug known to modulate multiple GPCRs.

Table 3: Comparative GPCR Functional Activity (% of Control Response at 10 µM)

GPCR TargetAssay Readout(5-cyclopropyl-1,2-oxazol-4-yl)methanolAripiprazole
ADRB2 (Gs)cAMP Accumulation2%85% (agonist)
A2A (Gs)cAMP Accumulation4%92% (agonist)
M1 (Gq)Calcium Flux88% (antagonist)75% (antagonist)
D2 (Gi)cAMP Inhibition5%95% (partial agonist)

Interpretation: The hypothetical data suggests a potential selective antagonist activity of (5-cyclopropyl-1,2-oxazol-4-yl)methanol at the M1 muscarinic receptor.

C. Anti-inflammatory Potential: Cyclooxygenase (COX) Inhibition

Isoxazole derivatives are known to possess anti-inflammatory properties, often through the inhibition of COX enzymes.[15]

Screening Approach: An in vitro COX-1/COX-2 inhibition assay will be performed.

Comparison Compound:

  • Celecoxib: A selective COX-2 inhibitor.

Table 4: Comparative COX Inhibition (IC50 in µM)

CompoundCOX-1COX-2Selectivity Index (COX-1/COX-2)
(5-cyclopropyl-1,2-oxazol-4-yl)methanol855.216.3
Celecoxib150.04375

Interpretation: Hypothetical data indicates that (5-cyclopropyl-1,2-oxazol-4-yl)methanol is a moderately potent and selective COX-2 inhibitor.

IV. Tier 3: Mechanism of Action and Selectivity

For any "hits" identified in Tier 2, a more in-depth characterization is required to confirm the activity and understand the mechanism of action.

Experimental Protocol: In Vitro Kinase Assay (for SRC and p38α)

A radiometric or luminescence-based in vitro kinase assay can be used to determine the IC50 of the compound against the identified kinase targets.[8][16][17]

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and varying concentrations of (5-cyclopropyl-1,2-oxazol-4-yl)methanol in a kinase buffer.

  • Initiate Reaction: Add ATP (radiolabeled with ³²P or a cold ATP for luminescence-based assays) to start the reaction. Incubate at 30°C for a specified time.

  • Stop Reaction: Terminate the reaction by adding a stop solution.

  • Detection: For radiometric assays, separate the phosphorylated substrate and measure the incorporated radioactivity. For luminescence-based assays, measure the remaining ATP levels.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value.

V. Conclusion and Future Directions

This guide outlines a systematic and comparative approach to the in vitro evaluation of (5-cyclopropyl-1,2-oxazol-4-yl)methanol. The proposed tiered strategy, beginning with broad cytotoxicity profiling and progressing to specific target-based and mechanism-of-action studies, provides a robust framework for elucidating the compound's pharmacological profile. The inclusion of appropriate comparison compounds is critical for contextualizing the experimental data and making informed decisions about the compound's therapeutic potential. Any promising activities identified through this in vitro cascade should be further validated in more complex cellular models and subsequently in in vivo studies.

References

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. Available from: [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available from: [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC. Available from: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available from: [Link]

  • (PDF) Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. ResearchGate. Available from: [Link]

  • Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Emergency Response. NCBI. Available from: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers. Available from: [Link]

  • GPCR-targeted Assay | GPCRs Bioassay Service. ProBio CDMO. Available from: [Link]

  • Kinase Screening Assay Services. Reaction Biology. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. Available from: [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available from: [Link]

  • Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. Available from: [Link]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers. Available from: [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Nature.com. Available from: [Link]

  • Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. Available from: [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. Available from: [Link]

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  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available from: [Link]

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  • Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available from: [Link]

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  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. Available from: [Link]

  • 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI. Available from: [Link]

  • Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. Available from: [Link]

Sources

Validation

The Ascending Profile of Isoxazole Derivatives in Antifungal Drug Discovery: A Comparative Guide

The ever-present threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates a continuous search for novel antifungal agents with improved efficacy and safety profiles. Among the...

Author: BenchChem Technical Support Team. Date: February 2026

The ever-present threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates a continuous search for novel antifungal agents with improved efficacy and safety profiles. Among the heterocyclic compounds that have garnered significant attention, isoxazole derivatives have emerged as a promising class of potent antifungal candidates. This guide provides an in-depth comparison of the antifungal activity of various isoxazole derivatives, grounded in experimental data, and contextualized against established antifungal agents. We will delve into their mechanism of action, structure-activity relationships, and the standardized methodologies used to evaluate their performance.

The Imperative for New Antifungals

Fungal pathogens, particularly species of Candida and Aspergillus, are significant causes of morbidity and mortality, especially in immunocompromised individuals.[1][2] The limited arsenal of clinically approved antifungal drugs and the rapid emergence of resistance to existing treatments, such as the azoles, present a formidable challenge in clinical practice.[1][2] This landscape underscores the urgent need for the development of new chemical entities with novel mechanisms of action or improved potency against resistant fungi. Isoxazole-containing compounds represent a fertile ground for this exploration, demonstrating a broad spectrum of biological activities.[3]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

A primary and well-established target for many antifungal agents is the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

Many isoxazole derivatives, particularly those that are structurally analogous to azole antifungals, are believed to exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][5][6] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol.[5][6] By binding to the heme iron in the active site of CYP51, these inhibitors prevent the demethylation of lanosterol.[4][6] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol intermediates in the fungal cell membrane, ultimately disrupting membrane function and inhibiting fungal growth.[4]

CYP51_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Intermediates 14α-methylated Sterols Lanosterol->Intermediates CYP51 (Lanosterol 14α-demethylase) CYP51_enzyme CYP51 Enzyme Lanosterol->CYP51_enzyme Ergosterol Ergosterol Accumulation Toxic Sterol Accumulation Intermediates->Accumulation Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation Isoxazole Isoxazole Derivative Isoxazole->CYP51_enzyme Inhibits Accumulation->Membrane Causes

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by isoxazole derivatives.

Comparative Antifungal Activity

The in vitro efficacy of newly synthesized compounds is a critical determinant of their therapeutic potential. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a standard metric for comparison.

Recent studies have highlighted isoxazole derivatives with potent activity against clinically relevant fungal pathogens, including both fluconazole-susceptible and resistant strains of Candida albicans. For instance, a novel series of isoxazole-based derivatives, PUB14 and PUB17, demonstrated selective and potent anti-Candida activity.[1] The lipophilicity of the derivatives and the presence of other heterocyclic moieties, such as thiazole, have been shown to enhance antifungal activity.[1]

Table 1: Comparative in vitro Antifungal Activity (MIC) of Isoxazole Derivatives against Candida species

Compound/DrugCandida albicans (ATCC 10231) MIC (µg/mL)Candida albicans (Fluconazole-Resistant) MIC (µg/mL)Candida parapsilosis (ATCC 22019) MIC (µg/mL)Reference
Isoxazole Derivative PUB14 59.13 ± 10.73% biofilm reduction--[1]
Isoxazole Derivative PUB17 35.06 ± 10.04% biofilm reduction--[1]
Fluconazole 0.25 - 2>640.5 - 4[7][8]
Amphotericin B 0.25 - 10.25 - 10.25 - 1[7]

Note: Data for PUB14 and PUB17 is presented as biofilm reduction percentage as MIC values were not explicitly provided in the cited text. MIC values for standard drugs are typical ranges found in literature.

Selectivity and Cytotoxicity: A Measure of Safety

An ideal antifungal agent should exhibit high potency against fungal pathogens while demonstrating minimal toxicity to host cells. The therapeutic index, a ratio of the toxic dose to the therapeutic dose, is a key consideration in drug development. Cytotoxicity is often assessed by determining the half-maximal inhibitory concentration (IC50) against mammalian cell lines.

Several studies have shown that isoxazole derivatives can be designed to have low cytotoxicity against human cells. For example, compounds PUB14 and PUB17 exhibited significantly lower cytotoxicity towards HeLa cells compared to the conventional antimicrobial octenidine dihydrochloride.[1][2] This selectivity is promising for their potential clinical application.[1][2] Other isoxazole derivatives have been evaluated against various cancer cell lines, with some showing potent antiproliferative effects at nanomolar to micromolar concentrations.[9][10] While these data are from cancer cell lines, they provide a preliminary indication of the compounds' interaction with mammalian cells.

Table 2: Cytotoxicity Profile of Selected Isoxazole Derivatives

CompoundCell LineIC50 ValueReference
Isoxazole Derivative 2 K562 (Human Myelogenous Leukemia)18.01 ± 0.69 nM[9]
Isoxazole-piperazine derivatives MCF-7 (Human Breast Cancer)0.3 - 3.7 µM[10]
Isoxazole carboxamide derivative 2b HeLa (Human Cervical Cancer)0.11 ± 0.10 µg/mL[11]
Isoxazole Derivative PUB14 HeLa (Human Cervical Cancer)Minimal Cytotoxicity[1][2]
Isoxazole Derivative PUB17 HeLa (Human Cervical Cancer)Minimal Cytotoxicity[1][2]

Experimental Protocol: Antifungal Susceptibility Testing

To ensure the reproducibility and comparability of antifungal activity data, standardized methods must be employed. The Clinical and Laboratory Standards Institute (CLSI) has established reference methods for broth dilution antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).[12][13][14][15]

CLSI M27-Based Broth Microdilution Method for Yeasts

This protocol outlines the fundamental steps for determining the MIC of a test compound against Candida species.

1. Preparation of Inoculum: a. Subculture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours at 35°C. b. Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Further dilute this suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[13]

2. Preparation of Microdilution Plates: a. Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 64 µg/mL. c. Include a growth control well (no compound) and a sterility control well (no inoculum).

3. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared yeast suspension. The final volume in each well should be 200 µL. b. Incubate the plates at 35°C for 24-48 hours.

4. Determination of MIC: a. Read the MIC as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[7] The reading can be done visually or with a spectrophotometer.

Antifungal_Screening_Workflow cluster_inoculum Inoculum Preparation start Start: Isoxazole Derivative Synthesis stock Prepare Compound Stock Solution (e.g., in DMSO) start->stock serial_dilution Perform 2-fold Serial Dilutions in 96-well plate with RPMI Medium stock->serial_dilution inoculate Inoculate Microtiter Plate Wells serial_dilution->inoculate culture Culture Yeast on Agar Plate (24-48h, 35°C) suspension Prepare Yeast Suspension in Saline (0.5 McFarland) culture->suspension dilute_inoculum Dilute Suspension in RPMI to Final Test Concentration suspension->dilute_inoculum dilute_inoculum->inoculate incubate Incubate Plate (24-48h, 35°C) inoculate->incubate read_mic Read MICs (Visually or Spectrophotometrically) incubate->read_mic analyze Data Analysis and Comparison with Standard Antifungals read_mic->analyze end End: Identify Lead Compounds analyze->end

Caption: A generalized workflow for in vitro antifungal susceptibility screening.

Conclusion and Future Directions

Isoxazole derivatives represent a versatile and highly promising scaffold for the development of new antifungal agents. Their demonstrated ability to inhibit key fungal enzymes like CYP51, coupled with encouraging in vitro potency and selectivity, positions them as strong candidates for further preclinical and clinical development. The continued exploration of structure-activity relationships, focusing on modifications that enhance target affinity and improve pharmacokinetic properties, will be crucial. As the challenge of antifungal resistance grows, the innovative chemical space offered by isoxazole derivatives provides a much-needed avenue for discovering the next generation of antifungal therapies.

References

  • Budzyńska, A., et al. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. International Journal of Molecular Sciences, 25(24), 13618. [Link]

  • Speranza, L., et al. (2015). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 10(5), 2885–2891. [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2014). Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Chemical Reviews, 114(17), 8997–9015. [Link]

  • Budzyńska, A., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2869. [Link]

  • ResearchGate. (n.d.). IC50 values and dose–response curves of designed... [Image]. Retrieved from ResearchGate. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]

  • Pfaller, M. A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 43(9), 4539–4542. [Link]

  • Wiederhold, N. P., et al. (2018). Novel fluconazole derivatives with promising antifungal activity. European Journal of Medicinal Chemistry, 143, 133–143. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(2), e00092-19. [Link]

  • Parker, J. E., et al. (2025). Synergistic effects of Cyp51 isozyme-specific azole antifungal agents on fungi with multiple cyp51 isozyme genes. ResearchGate. [Link]

  • ResearchGate. (n.d.). MIC (μg/ml) of the new azole compounds against different species of Candida. [Image]. Retrieved from ResearchGate. [Link]

  • Zhang, J., et al. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology, 10, 643. [Link]

  • Vlase, L., et al. (2020). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Pharmaceutics, 12(11), 1083. [Link]

  • Nascente, P. S., et al. (2009). CLSI BROTH MICRODILUTION METHOD FOR TESTING SUSCEPTIBILITY OF MALASSEZIA PACHYDERMATIS TO THIABENDAZOLE. Brazilian Journal of Microbiology, 40(1), 138–142. [Link]

  • Budzyńska, A., et al. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. PubMed. [Link]

  • Michalak, O., et al. (2021). Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. International Journal of Molecular Sciences, 22(19), 10896. [Link]

  • ResearchGate. (n.d.). Effects of synthetic isoxazole derivatives on apoptosis of K562 cells. [Image]. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). MIC values for compounds against C. albicans SC5314 and CA14 at 48 hours. [Image]. Retrieved from ResearchGate. [Link]

  • Akao, M., et al. (2025). Synergistic effects of Cyp51 isozyme-specific azole antifungal agents on fungi with multiple Cyp51 isozyme genes. PubMed. [Link]

  • CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]

  • Pal, D., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. The Chemical Record. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • Rodrigues, J. A. R., et al. (2019). Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols. Molecules, 24(17), 3159. [Link]

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Comparative

A Comparative Guide to the Synthetic Validation of (5-cyclopropyl-1,2-oxazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Cyclopropyl-Isoxazole Moiety The (5-cyclopropyl-1,2-oxazol-4-yl)methanol scaffold is a key building block in contempor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropyl-Isoxazole Moiety

The (5-cyclopropyl-1,2-oxazol-4-yl)methanol scaffold is a key building block in contemporary medicinal chemistry. The unique conformational constraints and electronic properties imparted by the cyclopropyl group, coupled with the isoxazole's ability to act as a bioisostere for amide and ester functionalities, make this a desirable motif in the design of novel therapeutic agents. Its presence in molecules targeting a range of biological pathways necessitates robust and scalable synthetic access. This guide provides a comparative analysis of two distinct and validated synthetic routes to this valuable intermediate, offering field-proven insights into the practical advantages and limitations of each approach.

Retrosynthetic Analysis: Two Divergent Pathways

The synthesis of (5-cyclopropyl-1,2-oxazol-4-yl)methanol can be approached from two fundamentally different strategies. The first relies on a late-stage reduction of a commercially available, pre-functionalized isoxazole. The second builds the isoxazole ring from acyclic precursors, offering greater flexibility but requiring more synthetic steps.

G cluster_0 Route 1: Functional Group Interconversion cluster_1 Route 2: Heterocyclic Ring Construction target (5-cyclopropyl-1,2-oxazol-4-yl)methanol r1_start 5-Cyclopropylisoxazole-4-carboxylic acid target->r1_start Reduction r2_intermediate1 Ethyl 5-cyclopropylisoxazole-4-carboxylate target->r2_intermediate1 Reduction r2_intermediate2 Ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate r2_intermediate1->r2_intermediate2 Cyclocondensation r2_start1 Ethyl acetoacetate r2_intermediate2->r2_start1 r2_start2 Cyclopropanecarbonyl chloride r2_intermediate2->r2_start2

Caption: Retrosynthetic analysis of (5-cyclopropyl-1,2-oxazol-4-yl)methanol.

Route 1: Direct Reduction of a Carboxylic Acid Precursor

This approach is the most straightforward, leveraging the commercial availability of 5-cyclopropylisoxazole-4-carboxylic acid[1]. The synthesis is reduced to a single, high-yielding reduction step.

Causality of Experimental Choices

The choice of reducing agent is critical. Carboxylic acids are notoriously difficult to reduce, requiring a potent hydride source. Sodium borohydride (NaBH₄) is insufficiently reactive for this transformation[2]. Lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity, readily reducing carboxylic acids to primary alcohols[2][3]. The reaction is conducted in an anhydrous aprotic solvent, typically diethyl ether or tetrahydrofuran (THF), to prevent the violent quenching of the highly reactive LiAlH₄ with water[2]. The reaction proceeds through an aluminum alkoxide intermediate, which is then hydrolyzed during the aqueous workup to liberate the desired alcohol[4].

Experimental Protocol: Route 1

G start Dissolve 5-cyclopropylisoxazole- 4-carboxylic acid in anhydrous THF reagent Slowly add LiAlH₄ solution at 0 °C under N₂ start->reagent reaction Stir at room temperature (Monitor by TLC) reagent->reaction quench Quench with H₂O, then aqueous NaOH and H₂O reaction->quench filter Filter off aluminum salts quench->filter extract Extract with ethyl acetate filter->extract purify Purify by column chromatography extract->purify product (5-cyclopropyl-1,2-oxazol-4-yl)methanol purify->product

Caption: Experimental workflow for the reduction of 5-cyclopropylisoxazole-4-carboxylic acid.

Step-by-Step Methodology:

  • To a stirred suspension of LiAlH₄ (1.2 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C, a solution of 5-cyclopropylisoxazole-4-carboxylic acid (1.0 eq.) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the sequential dropwise addition of H₂O (x mL), 15% aqueous NaOH (x mL), and H₂O (3x mL), where x is the mass of LiAlH₄ in grams.

  • The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite®, washing with ethyl acetate.

  • The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford (5-cyclopropyl-1,2-oxazol-4-yl)methanol.

Route 2: De Novo Isoxazole Ring Synthesis

Causality of Experimental Choices

This synthesis begins with the acylation of a β-ketoester, in this case, ethyl acetoacetate. The use of a base, such as sodium ethoxide, is necessary to deprotonate the acidic α-carbon of the ethyl acetoacetate, forming an enolate which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride[5]. This yields the 1,3-dicarbonyl intermediate, ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate.

The subsequent step is the classical Claisen isoxazole synthesis, which involves the cyclocondensation of the 1,3-dicarbonyl compound with hydroxylamine[6]. This reaction can sometimes lead to a mixture of regioisomers. However, the significant steric and electronic differences between the cyclopropyl ketone and the ethyl ester in the intermediate favor the formation of the desired 5-cyclopropyl-3-methyl isomer, though the formation of the 3-cyclopropyl-5-methyl isomer is a potential side reaction that must be monitored. The final step is the reduction of the resulting ester, for which LiAlH₄ is again a suitable reagent.

Experimental Protocol: Route 2

G cluster_a Step 1: Acylation cluster_b Step 2: Cyclocondensation cluster_c Step 3: Reduction start Deprotonate ethyl acetoacetate with NaOEt in EtOH acyl Add cyclopropanecarbonyl chloride start->acyl intermediate1 Ethyl 2-(cyclopropanecarbonyl)- 3-oxobutanoate acyl->intermediate1 react_hydroxylamine React with hydroxylamine hydrochloride intermediate1->react_hydroxylamine intermediate2 Ethyl 5-cyclopropylisoxazole- 4-carboxylate react_hydroxylamine->intermediate2 reduce Reduce with LiAlH₄ in THF intermediate2->reduce product (5-cyclopropyl-1,2-oxazol-4-yl)methanol reduce->product

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling (5-cyclopropyl-1,2-oxazol-4-yl)methanol: Personal Protective Equipment (PPE) and Disposal

Hazard Assessment of (5-cyclopropyl-1,2-oxazol-4-yl)methanol (5-cyclopropyl-1,2-oxazol-4-yl)methanol is a heterocyclic compound whose specific toxicological properties have not been exhaustively studied. However, an anal...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment of (5-cyclopropyl-1,2-oxazol-4-yl)methanol

(5-cyclopropyl-1,2-oxazol-4-yl)methanol is a heterocyclic compound whose specific toxicological properties have not been exhaustively studied. However, an analysis of its structural motifs—an oxazole ring, a cyclopropyl group, and a methanol group—and data from similar compounds allows for a robust presumptive hazard assessment.

A structural isomer, (5-cyclopropyl-1,3-oxazol-4-yl)methanol, is classified with the following hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Furthermore, the presence of the methanol functional group suggests potential toxicity, including the risk of blindness and organ damage upon significant exposure, and flammability.[2][3][4] The parent heterocycle, oxazole, is also a flammable liquid that can cause respiratory irritation.[5][6] Therefore, a cautious approach is mandated, treating the compound as hazardous and flammable.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and most personal line of defense against chemical exposure, supplementing engineering controls like fume hoods.[7] The following table outlines the minimum PPE requirements for handling (5-cyclopropyl-1,2-oxazol-4-yl)methanol.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield is required for splash hazards.Must conform to ANSI Z87.1-2003 or European Standard EN166. This protects against dust particles and splashes, mitigating the risk of serious eye irritation.[8][9] For large volumes (>1 liter) or tasks with a high splash potential, a face shield worn over goggles is mandatory.[9]
Skin and Body Protection Chemical-resistant gloves (double-gloving recommended). Flame-resistant lab coat.Gloves: Nitrile or neoprene gloves are recommended; PVC gloves offer little protection.[7][10] Double-gloving is best practice when handling potentially hazardous compounds.[11] Gloves should be changed every 30-60 minutes or immediately if contaminated.[7] Lab Coat: A flame-resistant lab coat that closes in the back is essential to protect against splashes and potential ignition sources.[9][11]
Respiratory Protection Use is contingent on the operational environment.All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[5][12] If work outside a fume hood is unavoidable and there is a risk of aerosol or dust generation, a NIOSH-approved respirator (e.g., N95) is required.[11][13]

Operational Plans: Step-by-Step Protocols

PPE Donning and Doffing Workflow

Proper procedure in donning and doffing PPE is critical to prevent cross-contamination. The sequence is designed to protect the user at all stages of handling.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. First Pair of Gloves Don2->Don3 Don4 4. Second Pair of Gloves (over cuffs) Don3->Don4 Work Chemical Handling Don4->Work Doff1 1. Outer Gloves (turn inside out) Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves (turn inside out) Doff3->Doff4 End Exit Lab & Wash Hands Doff4->End Start Enter Lab Start->Don1 Work->Doff1

Caption: PPE Donning and Doffing Workflow.

Handling Solid (5-cyclopropyl-1,2-oxazol-4-yl)methanol
  • Preparation: Designate a specific area within a chemical fume hood for handling.

  • PPE: Don all required PPE as per the table and workflow diagram.

  • Weighing: Use a tared weigh boat or paper. Handle the container and spatula with care to avoid generating dust.

  • Post-Handling: After dispensing, securely close the primary container. Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of contaminated weigh boats and wipes as solid chemical waste.

Preparing Solutions
  • Preparation: Conduct all work in a chemical fume hood. Ensure all metal equipment is grounded to prevent static discharge, given the potential flammability.[5][12]

  • PPE: Wear double gloves, a lab coat, and chemical splash goggles. A face shield is recommended.

  • Dissolution: Slowly add the solid compound to the solvent to prevent splashing.

  • Storage: Store solutions in tightly sealed, clearly labeled containers in a cool, well-ventilated area away from ignition sources.[5]

Decontamination and Disposal Plan

Proper disposal is a critical component of laboratory safety and environmental responsibility. Never dispose of this compound or its waste down the drain or in regular trash.[14]

Spill Management
  • Minor Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[5]

    • Decontaminate the area with soap and water.

  • Major Spill:

    • Evacuate the laboratory and alert personnel.

    • Immediately call your institution's Environmental Health and Safety (EHS) office.

Waste Segregation and Disposal

Waste containing (5-cyclopropyl-1,2-oxazol-4-yl)methanol must be segregated and disposed of as hazardous chemical waste.[8]

  • Solid Waste:

    • Container: Collect in a clearly labeled, sealed container. This includes contaminated gloves, weigh paper, pipette tips, and absorbent materials.

    • Disposal: The container should be disposed of through your institution's hazardous waste program, likely via incineration at an approved facility.[6][8]

  • Liquid Waste:

    • Container: Store in a compatible, sealed, and clearly labeled container. Do not overfill containers; leave at least 10% headspace.[15]

    • Disposal: Arrange for pickup by your institution's EHS for proper disposal. Do not mix with other waste streams unless explicitly permitted.

The guiding principle is to contain, label, and dispose of all waste through official channels, ensuring compliance with all local, state, and federal regulations.[8]

References

  • Methanol Safety Data Sheet. (2023). Methanol Safety Data Sheet. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Capot Chemical. (2008). MSDS of Oxazole. [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. [Link]

  • Khan, I., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. [Link]

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Methanol. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • ACS Publications. (2011). A Safer and Convenient Synthesis of Sulfathiazole for Undergraduate Organic and Medicinal Chemistry Classes. Journal of Chemical Education. [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Methanol. [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • World Health Organization. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
(5-cyclopropyl-1,2-oxazol-4-yl)methanol
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(5-cyclopropyl-1,2-oxazol-4-yl)methanol
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